PARP1-IN-5 dihydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXDSXSUYRPYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Core Mechanism of PARP1-IN-5 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document provides a comprehensive overview of its biochemical activity, cellular effects, and preclinical efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its role in relevant signaling pathways.
Core Mechanism of Action: Potent and Selective PARP-1 Inhibition
This compound, also referred to as compound 15l in its primary discovery literature, is a novel apigenin-piperazine hybrid that demonstrates high-affinity binding and inhibition of the PARP-1 enzyme.[1] Its primary mechanism of action is the competitive inhibition of PARP-1's catalytic activity, preventing the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response (DDR).
The inhibition of PARP-1 by this compound leads to a cascade of cellular events, primarily impacting DNA repair processes. By blocking the PARylation of histones and other DNA repair proteins, the inhibitor prevents the recruitment of repair machinery to sites of single-strand breaks (SSBs). This leads to the accumulation of unrepaired SSBs, which, upon encountering replication forks, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
| Parameter | Value | Description |
| IC50 (PARP-1) | 14.7 nM | The half-maximal inhibitory concentration against the PARP-1 enzyme, indicating high potency.[1] |
| IC50 (PARP-2) | >900 nM | The half-maximal inhibitory concentration against the PARP-2 enzyme. |
| Selectivity (PARP-2/PARP-1) | 61.2-fold | Demonstrates significant selectivity for PARP-1 over the closely related PARP-2 isoform.[1] |
Table 1: Biochemical Potency and Selectivity of PARP1-IN-5
| Cell Line | Condition | Effect |
| A549 (Human Lung Carcinoma) | 0.1–10 μM PARP1-IN-5 + Carboplatin | Dose-dependent increase in carboplatin cytotoxicity.[1] |
| SK-OV-3 (Human Ovarian Cancer, BRCA-1 deficient) | 0.1–10 μM PARP1-IN-5 | Decreased expression of MCM2-7 proteins.[1] |
| SK-OV-3 | Not specified | Significant decrease in PAR levels.[1] |
| A549 | 0.1–320 μM PARP1-IN-5 | Little cytotoxic effect as a single agent.[1] |
Table 2: In Vitro Cellular Activity of this compound
| Animal Model | Dosage and Administration | Observed Effect |
| Mice with A549 xenografts | 25 and 50 mg/kg, p.o. for 12 days (in combination with carboplatin) | Significantly enhanced the tumor growth inhibitory effect of carboplatin at 50 mg/kg.[1] |
| Mice | 1000 mg/kg, p.o. | No significant difference in body weight or blood routine, indicating low toxicity.[1] |
Table 3: In Vivo Efficacy and Safety of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: PARP1-IN-5 Mechanism of Action in DNA Repair.
Caption: Preclinical Evaluation Workflow for PARP1-IN-5.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.
PARP-1 and PARP-2 Inhibition Assay
-
Principle: A colorimetric assay to measure the inhibition of PARP enzyme activity.
-
Procedure:
-
Recombinant human PARP-1 or PARP-2 enzyme is incubated in a 96-well plate coated with histones.
-
Biotinylated NAD+ and activated DNA are added to the wells.
-
Various concentrations of this compound are added to the wells.
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The plate is incubated to allow the PARP-catalyzed biotin-poly(ADP-ribosyl)ation of histones.
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The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR.
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After another wash, a colorimetric HRP substrate is added, and the absorbance is measured.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells (e.g., A549, SK-OV-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound, with or without a chemotherapeutic agent like carboplatin.
-
After a specified incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
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Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
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The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control.
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Western Blot Analysis
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Principle: Detects and quantifies specific proteins in a cell lysate.
-
Procedure:
-
Cells are treated with this compound as required.
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Cells are lysed to extract total proteins.
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Protein concentration is determined using a standard assay (e.g., BCA assay).
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Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-PAR, anti-γ-H2AX, anti-MCM2-7, anti-β-actin as a loading control).
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The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
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The protein bands are visualized using a chemiluminescent substrate and an imaging system.
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Band intensities are quantified using densitometry software.
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In Vivo Xenograft Studies
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Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
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Procedure:
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Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice.
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Once the tumors reach a palpable size, the mice are randomly assigned to treatment groups (e.g., vehicle control, carboplatin alone, PARP1-IN-5 alone, combination of carboplatin and PARP1-IN-5).
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This compound is administered orally (p.o.) at specified doses and schedules.
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Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
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The body weight of the mice is monitored as an indicator of toxicity.
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At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
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Blood samples may be collected for hematological analysis.
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Conclusion
This compound is a highly potent and selective PARP-1 inhibitor with a well-defined mechanism of action centered on the disruption of DNA single-strand break repair. This leads to synthetic lethality in HR-deficient cancer cells and enhances the efficacy of DNA-damaging chemotherapeutic agents. Its favorable preclinical profile, including oral bioavailability and a good safety margin, positions it as a promising candidate for further development in cancer therapy. The detailed data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound.
References
PARP1-IN-5 Dihydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document details the quantitative data associated with the compound, the experimental protocols for its evaluation, and visual representations of its biological context and development workflow.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, also referred to as compound 15l in its initial publication.
| In Vitro Activity | |
| Target | IC50 (nM) |
| PARP-1 | 14.7[1] |
| PARP-2 | 900[2] |
| Selectivity | Fold-Selectivity (PARP-2/PARP-1) |
| 61.2[1] |
| Cell-Based Assay Data | |
| Cell Line | Effect |
| A549 (Human Lung Carcinoma) | Potent chemotherapy sensitizing effect with carboplatin.[1] |
| SK-OV-3 (Human Ovarian Adenocarcinoma, BRCA-1 deficient) | Selective cytotoxic effect.[1][2] |
| In Vivo Pharmacokinetics (Mouse Model) | |
| Parameter | Value |
| Administration Route | Oral (p.o.) |
| Bioavailability | Good (details in primary publication)[1] |
| Safety Margin | Desirable[1] |
| In Vivo Efficacy (Mouse Xenograft Model) | |
| Model | A549 Xenograft |
| Treatment | In combination with carboplatin |
| Outcome | Potent chemotherapy sensitizing effect[1] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization of this compound are provided below. These are generalized protocols based on standard laboratory practices.
PARP-1 Enzymatic Assay (Fluorometric)
This assay quantifies the inhibitory activity of a compound against the PARP-1 enzyme.
Materials:
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Recombinant Human PARP-1 enzyme
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Activated DNA (e.g., sheared salmon sperm DNA)
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NAD+ (Nicotinamide adenine dinucleotide)
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Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
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Fluorescent NAD+ analog or a kit that detects PAR formation (e.g., using a PAR-binding reagent coupled to a fluorophore)
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Test compound (this compound) dissolved in DMSO
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96-well black microplate
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Fluorescence plate reader
Procedure:
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Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP-1 enzyme in each well of the microplate.
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Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
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Initiate the enzymatic reaction by adding NAD+ to each well.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Stop the reaction (if necessary, depending on the detection method).
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Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
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Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
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Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of living cells, which is an indicator of cell viability.
Materials:
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A549 and SK-OV-3 cells
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Test compound (this compound)
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96-well clear microplate
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Spectrophotometer (ELISA reader)
Procedure:
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Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include untreated control wells.
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After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
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Carefully remove the medium containing MTT.
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Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate to ensure complete dissolution.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each treatment group compared to the untreated control.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the compound in a living organism.
Materials:
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Immunodeficient mice (e.g., nude or SCID mice)
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A549 cancer cells
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Matrigel (or a similar basement membrane matrix)
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Test compound (this compound) formulated for oral administration
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Carboplatin (for combination therapy)
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Calipers for tumor measurement
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Animal housing and care facilities compliant with ethical guidelines
Procedure:
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Subcutaneously inject a suspension of A549 cells mixed with Matrigel into the flank of each mouse.
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Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
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Randomize the mice into different treatment groups: vehicle control, test compound alone, carboplatin alone, and combination of the test compound and carboplatin.
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Administer the treatments according to the planned schedule (e.g., daily oral gavage for the test compound and intraperitoneal injection for carboplatin).
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Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
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Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
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Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
The following diagrams illustrate the PARP1 signaling pathway, the discovery workflow for this compound, and its mechanism of action.
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: Discovery and preclinical development workflow of this compound.
References
The Role of PARP1-IN-5 Dihydrochloride in DNA Damage Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy in oncology, leading to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1, demonstrating significant potential in preclinical cancer models. This technical guide provides an in-depth overview of the role of this compound in DNA damage repair, compiling key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: PARP1 Inhibition and DNA Damage Repair
PARP1 acts as a DNA damage sensor, binding to SSBs and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage, facilitating the base excision repair (BER) pathway.
This compound is a small molecule inhibitor that competes with the NAD+ substrate for the catalytic domain of PARP1, thereby preventing PAR chain formation. This inhibition has two major consequences for cancer cells:
-
Inhibition of Single-Strand Break Repair: By blocking PARP1's catalytic activity, this compound prevents the efficient repair of SSBs. These unrepaired SSBs can stall and collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs).
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity of PARP1 but also "trap" the enzyme on the DNA at the site of the break. This trapped PARP1-DNA complex is itself a cytotoxic lesion that can further disrupt DNA replication and transcription, leading to cell death.
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs caused by PARP1 inhibition cannot be effectively repaired, resulting in synthetic lethality and selective killing of these tumor cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Selectivity (PARP2/PARP1) | Reference |
| IC₅₀ | PARP1 | 14.7 nM | 61.2-fold | [1] |
| IC₅₀ | PARP2 | 0.9 µM | [1] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Assay | Treatment | Effect | Reference |
| A549 | Cytotoxicity (MTT) | PARP1-IN-5 (0.1–320 µM) | Little cytotoxic effect alone | [1] |
| A549 | Chemosensitization (MTT) | PARP1-IN-5 (0.1–10 µM) + Carboplatin | Significantly increased cytotoxicity of carboplatin in a dose-dependent manner | [1] |
| SK-OV-3 | PAR Level | PARP1-IN-5 | Significantly decreased PAR level | [1] |
| A549 | DNA Damage Marker | PARP1-IN-5 | Upregulated the expression of γ-H2AX | [1] |
| SK-OV-3 | Cell Proliferation Marker | PARP1-IN-5 (0.1–10 µM) | Decreased the expressions of MCM2-7 | [1] |
Table 3: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dosage | Route of Administration | Outcome | Reference |
| PARP1-IN-5 + Carboplatin | 25 and 50 mg/kg | Oral (p.o.) | Significantly enhanced the inhibitory effect of carboplatin at 50 mg/kg | [1] |
| PARP1-IN-5 | 1000 mg/kg | Oral (p.o.) | No significant difference in body weight and blood routine, indicating low toxicity | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.
References
PARP1-IN-5 Dihydrochloride: A Technical Guide to PARP1 vs. PARP2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the selectivity of PARP1-IN-5 dihydrochloride for Poly (ADP-ribose) Polymerase 1 (PARP1) over Poly (ADP-ribose) Polymerase 2 (PARP2). This document summarizes key quantitative data, outlines the experimental methodologies used for its determination, and provides visual representations of the inhibitory action and experimental workflow.
Quantitative Selectivity Data
This compound, also referred to as compound 15l in its primary publication, demonstrates a notable selectivity for PARP1 over PARP2. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The compound exhibits a 61.2-fold greater potency for PARP1 compared to PARP2.[1][2]
| Target Enzyme | IC50 Value | Selectivity (Fold) |
| PARP1 | 14.7 nM | 61.2 |
| PARP2 | 0.9 µM | |
| Data sourced from Long H, et al. J Med Chem. 2021;64(16):12089-12108.[1] |
Signaling Pathway and Inhibitory Action
The following diagram illustrates the selective inhibition of PARP1 by this compound. In the DNA damage response pathway, both PARP1 and PARP2 are activated by DNA single-strand breaks. This compound preferentially binds to the catalytic domain of PARP1, preventing the synthesis of poly (ADP-ribose) (PAR) chains and trapping PARP1 on the DNA. Its effect on PARP2 is significantly weaker.
Caption: Selective inhibition of PARP1 over PARP2 by this compound.
Experimental Protocols
The determination of IC50 values for PARP1 and PARP2 was conducted using an in vitro enzymatic assay. The following is a detailed description of the methodology adapted from the primary literature.
3.1. Materials and Reagents
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Enzymes: Recombinant human PARP1 and PARP2.
-
Substrate: Nicotinamide adenine dinucleotide (NAD+).
-
Activator: Sonicated salmon sperm DNA.
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Detection Reagent: Biotinylated NAD+.
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Assay Buffer: Tris-HCl buffer containing MgCl2, DTT, and BSA.
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Plate: 96-well streptavidin-coated plates.
-
Wash Buffer: Phosphate-buffered saline with Tween 20 (PBST).
-
Detection System: HRP-conjugated streptavidin and a suitable HRP substrate (e.g., TMB).
-
Stop Solution: Sulfuric acid (H2SO4).
-
Test Compound: this compound dissolved in DMSO.
3.2. Assay Procedure
-
Compound Preparation: A serial dilution of this compound was prepared in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Mixture Preparation: The reaction mixture was prepared by combining the assay buffer, sonicated salmon sperm DNA, and either PARP1 or PARP2 enzyme in each well of the 96-well plate.
-
Incubation: The test compound dilutions were added to the respective wells, and the plate was incubated for a specified period at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of a mixture of NAD+ and biotinylated NAD+. The plate was then incubated for 60 minutes at 37°C.
-
Washing: The reaction was stopped, and the wells were washed multiple times with PBST to remove unincorporated biotinylated NAD+.
-
Detection: HRP-conjugated streptavidin was added to each well and incubated to allow binding to the biotinylated PAR chains. After another washing step, the HRP substrate was added, and the color was allowed to develop.
-
Measurement: The reaction was stopped with the addition of sulfuric acid, and the absorbance was read at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition was calculated for each concentration of this compound. The IC50 values were determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of this compound against PARP1 and PARP2.
Caption: Experimental workflow for PARP1/PARP2 enzymatic inhibition assay.
References
In-Depth Technical Guide: PARP1-IN-5 Dihydrochloride Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data associated with confirming the cellular target engagement of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Understanding and quantifying the interaction between an inhibitor and its intracellular target is a critical step in drug development, validating the mechanism of action and informing dose-response relationships. This document details the molecular profile of PARP1-IN-5, presents key quantitative data, outlines detailed experimental protocols for assessing target engagement, and provides visual workflows and pathway diagrams to elucidate the underlying biological and experimental processes.
Compound Profile: this compound
This compound is a low-toxicity, orally active, and highly selective inhibitor of the PARP1 enzyme.[1][2] Its primary mechanism of action is the inhibition of PARP1's catalytic activity, which plays a crucial role in DNA single-strand break repair.[3][4][5] By inhibiting PARP1, the compound potentiates the effects of DNA-damaging agents, a concept known as synthetic lethality, which is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and cellular effects.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Notes |
| PARP1 IC50 | 14.7 nM | - | Direct measure of enzymatic inhibition.[1][2] |
| Cellular Cytotoxicity | Minimal effects up to 320 μM | A549 | Exhibits low single-agent cytotoxicity.[1][2] |
| Chemosensitization | Dose-dependently increases carboplatin cytotoxicity | A549 | Effective in combination with DNA damaging agents (tested at 0.1-10 μM).[1][2] |
| Effect on PAR levels | Significantly decreases PAR levels | SK-OV-3 | Demonstrates target engagement by inhibiting PARP1 catalytic activity.[1][2] |
| Effect on Protein Expression | Decreases MCM2-7 expression | SK-OV-3 | Affects proteins involved in DNA replication (tested at 0.1-10 μM).[1][2] |
| DNA Damage Marker | Upregulates γ-H2AX expression | SK-OV-3 | Inhibition of DNA repair leads to an accumulation of DNA double-strand breaks.[1][2] |
Table 2: In Vivo Activity of this compound
| Parameter | Dose | Administration | Key Findings |
| Chemosensitization | 25 and 50 mg/kg | Oral (p.o.) | Significantly enhances the tumor-inhibitory effect of carboplatin in an A549 xenograft model.[1][2] |
| Target Engagement | 50 mg/kg | Oral (p.o.) | Correlates with PARP-1 expression and leads to a decrease in PAR levels and an increase in γ-H2AX in tumor tissue.[1][2] |
| Toxicity | Up to 1000 mg/kg | Oral (p.o.) | No significant differences in body weight or blood routine observed, indicating low toxicity.[1][2] |
Signaling Pathways and Mechanism of Action
PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. These PAR chains act as a scaffold to recruit other DNA repair proteins. PARP inhibitors like PARP1-IN-5 block this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic role of PARP1: an overview - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of PARP1-IN-5 Dihydrochloride on γ-H2AX Levels: A Technical Guide
Introduction
In the intricate landscape of the DNA Damage Response (DDR), Poly(ADP-ribose) polymerase 1 (PARP1) and the phosphorylated histone variant H2AX, known as γ-H2AX, are critical players. PARP1 is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs), initiating their repair. The formation of γ-H2AX, the phosphorylation of H2AX at serine 139, is one of the earliest events following the creation of a DNA double-strand break (DSB), serving as a crucial biomarker for this highly cytotoxic lesion.[1]
PARP inhibitors have emerged as a significant class of anticancer agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-5 dihydrochloride is a potent, selective, and orally active inhibitor of PARP1, with an IC50 of 14.7 nM.[2] This guide provides a detailed technical overview of the mechanism by which this compound elevates γ-H2AX levels, presents illustrative data, and offers a comprehensive experimental protocol for its assessment.
Core Mechanism: From PARP1 Inhibition to γ-H2AX Formation
The primary function of PARP1 is to recognize and bind to SSBs, a common form of DNA damage. Upon binding, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit the machinery required for SSB repair.
Inhibition of PARP1's enzymatic activity by a compound like this compound has a dual consequence. Firstly, it prevents the catalytic PARylation activity, hindering the recruitment of repair factors. Secondly, and more critically for the induction of cytotoxicity, the inhibitor "traps" the PARP1 protein on the DNA at the site of the break.
These unresolved SSB-PARP1 complexes are highly problematic for the cell, particularly during DNA replication. When a replication fork encounters a trapped PARP1 on an SSB, the fork collapses, leading to the formation of a more severe lesion: a DNA double-strand break (DSB).[1]
The cell's response to a DSB is swift and involves the activation of protein kinases such as ATM, ATR, and DNA-PK. These kinases phosphorylate H2AX histones in the chromatin flanking the break, creating γ-H2AX.[1] This phosphorylation event serves two main purposes: it helps to open up the chromatin structure to make the break accessible to repair proteins, and it acts as a docking site for the recruitment and accumulation of a host of DDR factors, including 53BP1 and BRCA1, initiating the repair process.[3]
Therefore, treatment with this compound leads to a measurable increase in the levels of nuclear γ-H2AX, which can be visualized as distinct foci by immunofluorescence microscopy. The number of γ-H2AX foci per cell serves as a quantitative surrogate for the number of DSBs induced by the inhibitor.
Data Presentation
Table 1: Illustrative Quantitative Data on γ-H2AX Foci Formation (Note: These values are representative examples to illustrate the expected experimental outcome and are not specific results for this compound.)
| Cell Line | Treatment Condition (24h) | Average γ-H2AX Foci per Cell (Mean ± SEM) | Fold Change vs. Control |
| A549 | Control (0.1% DMSO) | 2.1 ± 0.3 | 1.0 |
| 10 nM PARP1-IN-5 | 8.5 ± 1.1 | 4.0 | |
| 100 nM PARP1-IN-5 | 25.3 ± 2.4 | 12.0 | |
| 1 µM PARP1-IN-5 | 48.7 ± 4.1 | 23.2 | |
| SK-OV-3 | Control (0.1% DMSO) | 3.4 ± 0.5 | 1.0 |
| 10 nM PARP1-IN-5 | 15.2 ± 1.8 | 4.5 | |
| 100 nM PARP1-IN-5 | 41.6 ± 3.9 | 12.2 | |
| 1 µM PARP1-IN-5 | 75.9 ± 6.2 | 22.3 |
Table 2: Properties of this compound
| Property | Value | Reference |
| Target | PARP1 | [2] |
| IC50 | 14.7 nM | [2] |
| Activity | Orally Active | [2] |
| Observed Effect | Upregulates γ-H2AX expression | [2] |
| Cell Line Usage | A549, SK-OV-3 | [2] |
Experimental Protocols
The quantification of γ-H2AX foci via immunofluorescence microscopy is the gold-standard method for assessing the cellular impact of PARP inhibitors.
Detailed Methodology: γ-H2AX Foci Formation Assay
This protocol provides a detailed procedure for detecting γ-H2AX foci in cultured cells treated with this compound.
1. Materials and Reagents:
-
Cell line of interest (e.g., A549, SK-OV-3)
-
Complete cell culture medium
-
Sterile glass coverslips and multi-well plates
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-mouse IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
2. Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 12- or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired time period (e.g., 4, 8, 24, or 48 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the drug-containing medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.[5]
-
Wash three times with PBS for 5 minutes each.
-
-
Immunofluorescent Staining:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Dilute the primary anti-γ-H2AX antibody in Blocking Buffer (e.g., 1:500 to 1:1000 dilution, optimize as per manufacturer's instructions).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000 dilution). Protect from light from this point onwards.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.[5]
-
Wash three times with PBST for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.[5]
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry. Store slides at 4°C in the dark.
-
3. Image Acquisition and Analysis:
-
Visualize the slides using a high-resolution fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and γ-H2AX (e.g., green or red) channels for at least 50-100 cells per condition.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to automatically quantify the number of distinct γ-H2AX foci within each nucleus (defined by the DAPI stain).
-
Calculate the average number of foci per cell for each treatment condition and perform statistical analysis.
Conclusion
This compound, as a potent inhibitor of PARP1, effectively induces the formation of DNA double-strand breaks secondary to its primary mechanism of trapping PARP1 on single-strand breaks. This leads to a robust and quantifiable increase in the levels of γ-H2AX, a key biomarker of DSBs. The measurement of γ-H2AX foci is therefore an essential pharmacodynamic tool for researchers and drug developers to confirm the cellular mechanism of action, determine effective concentrations, and assess the DNA-damaging potential of this compound and other PARP inhibitors in preclinical models. This biomarker is fundamental to understanding the efficacy and synthetic lethality interactions of this important class of therapeutic agents.
References
- 1. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical proteomics reveals a γH2AX-53BP1 interaction in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crpr-su.se [crpr-su.se]
In-Depth Technical Guide: PARP1-IN-5 Dihydrochloride in BRCA-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway. In the context of cancers with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination (HR) pathway for DNA double-strand break repair, inhibition of PARP1 by this compound induces synthetic lethality, leading to selective cancer cell death. This technical guide provides a comprehensive overview of the preclinical data on this compound in BRCA-mutant cancer models, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Core Concepts: PARP Inhibition and Synthetic Lethality in BRCA-Mutant Cancers
Normal cells possess multiple redundant pathways to repair DNA damage. The BER pathway, primarily mediated by PARP1, is responsible for repairing single-strand breaks (SSBs). If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of highly cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway, for which the BRCA1 and BRCA2 proteins are essential.
However, in cancer cells with loss-of-function mutations in BRCA1 or BRCA2, the HR pathway is compromised. These cells become heavily reliant on the PARP1-mediated BER pathway to repair SSBs and prevent the formation of lethal DSBs.
The therapeutic strategy of using PARP inhibitors in BRCA-mutant cancers is based on the principle of synthetic lethality . By inhibiting PARP1 with a drug like this compound, the repair of SSBs is blocked. The accumulation of unrepaired SSBs leads to an increase in DSBs. In BRCA-mutant cancer cells that lack a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, selective cell death. Normal, non-cancerous cells, which have a functional HR pathway, are less affected by PARP inhibition as they can still repair the resulting DSBs.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| PARP1 IC50 | 14.7 nM | Enzymatic Assay | [1] |
| PARP2 IC50 | 900.1 nM | Enzymatic Assay | [1] |
| Selectivity (PARP2/PARP1) | 61.2-fold | - | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | BRCA Status | IC50 (µM) | Assay | Reference |
| SK-OV-3 | BRCA1-deficient | 10.32 | CCK-8 | [1] |
| A549 | BRCA-proficient | >40 | CCK-8 | [1] |
Table 3: In Vivo Efficacy of this compound in Combination with Carboplatin in an A549 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| PARP1-IN-5 ·2HCl | 25 mg/kg, p.o. | Not specified | [1] |
| PARP1-IN-5 ·2HCl | 50 mg/kg, p.o. | Not specified | [1] |
| Carboplatin (CBP) | 50 mg/kg, i.p. | Not specified | [1] |
| PARP1-IN-5 ·2HCl (25 mg/kg) + CBP (50 mg/kg) | - | Significantly enhanced | [1] |
| PARP1-IN-5 ·2HCl (50 mg/kg) + CBP (50 mg/kg) | - | Significantly enhanced | [1] |
Note: The primary publication did not specify the exact TGI percentages for the monotherapy groups but stated that the combination therapy significantly enhanced the inhibitory effect of carboplatin.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in BRCA-Mutant Cancer Cells
The following diagram illustrates the proposed mechanism of action of this compound, leading to synthetic lethality in BRCA-deficient cancer cells.
Caption: Mechanism of synthetic lethality induced by this compound in BRCA-mutant cancer cells.
Experimental Workflow: In Vitro Cytotoxicity and Mechanistic Analysis
The following diagram outlines the typical experimental workflow to assess the in vitro effects of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
PARP1 Enzymatic Assay
This protocol is adapted from the general procedures described for PARP inhibitor screening.
Objective: To determine the in vitro inhibitory activity of this compound against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable label (e.g., HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Stop buffer (e.g., 10% phosphoric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the detection label (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Coat streptavidin plates with histones overnight at 4°C.
-
Wash the plates with wash buffer to remove unbound histones.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the PARP1 enzyme to each well, followed by the different concentrations of the inhibitor.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the stop buffer.
-
Wash the plates to remove unreacted reagents.
-
Add the anti-PAR antibody and incubate for 1 hour at room temperature.
-
Wash the plates to remove unbound antibody.
-
Add the detection substrate and incubate until color develops.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Cell Viability Assay (CCK-8)
This protocol is based on the methodology used in the primary study by Long H, et al. (2021).[1]
Objective: To assess the cytotoxic effect of this compound on BRCA-mutant and BRCA-proficient cancer cell lines.
Materials:
-
SK-OV-3 (BRCA1-deficient) and A549 (BRCA-proficient) cell lines
-
Complete culture medium (e.g., McCoy's 5A for SK-OV-3, F-12K for A549, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is a standard procedure for detecting changes in protein expression and post-translational modifications.
Objective: To determine the effect of this compound on the levels of PAR, γ-H2AX, and MCM2-7 proteins.
Materials:
-
SK-OV-3 and A549 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PAR, γ-H2AX, MCM2-7, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat the cells with this compound as described for the cell viability assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Study
This protocol is based on the in vivo experiment described by Long H, et al. (2021).[1]
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with carboplatin in a human cancer xenograft model.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
A549 human lung cancer cells
-
Matrigel
-
This compound
-
Carboplatin
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Saline for intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of A549 cells and Matrigel into the right flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, combination of both).
-
Administer this compound orally (p.o.) daily at the specified doses (e.g., 25 and 50 mg/kg).
-
Administer carboplatin intraperitoneally (i.p.) at the specified dose (e.g., 50 mg/kg) on a defined schedule (e.g., once a week).
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for BRCA-mutant cancers. Its high potency and selectivity for PARP1, coupled with its demonstrated cytotoxic effects in BRCA1-deficient cells, underscore its promise in exploiting the synthetic lethality mechanism. The in vivo data, although preliminary in the context of BRCA-mutant models, suggests a synergistic effect with standard chemotherapy. Further investigation in BRCA-mutant xenograft models is warranted to fully elucidate its therapeutic efficacy as a monotherapy and in combination regimens. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the preclinical potential of this promising PARP1 inhibitor.
References
Preclinical Pharmacology of PARP1-IN-5 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1, demonstrating promising preclinical activity. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies for its evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of PARP1.[1][2][3][4][5] In response to DNA damage, PARP1 binds to SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage. By inhibiting PARP1, this compound prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[5]
Furthermore, PARP inhibitors can "trap" PARP1 on DNA at the site of damage. This PARP1-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription, further contributing to the inhibitor's anti-tumor activity.
dot
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line / Assay Condition | Reference |
| PARP1 IC50 | 14.7 nM | Enzyme assay | [1][6][2][3][4][5] |
| PARP2 IC50 | 0.9 µM | Enzyme assay | [5] |
| Selectivity (PARP2/PARP1) | ~61-fold | - | [5] |
Table 2: In Vitro Cellular Activity
| Assay | Effect | Concentration Range | Cell Line | Reference |
| Cytotoxicity (as single agent) | Little cytotoxic effect | 0.1 - 320 µM | A549 | [1][3][5] |
| Synergy with Carboplatin (CBP) | Significantly increased cytotoxicity of CBP | 0.1 - 10 µM | A549 | [1][3][5] |
| PAR Level Reduction | Significantly decreased PAR levels | Not specified | SK-OV-3 | [1][3][5] |
| γ-H2AX Expression | Increased γ-H2AX expression | Not specified | Not specified | [1][3][5] |
| MCM2-7 Expression | Decreased expression | 0.1 - 10 µM | SK-OV-3 | [1][3][5] |
Table 3: In Vivo Activity and Observations
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| Toxicity | Mice | 1000 mg/kg (p.o.) | No significant difference in body weight or blood routine | [1][3][5] |
| Efficacy (in combination) | A549 xenograft | 25 and 50 mg/kg (p.o. for 12 days) with Carboplatin | Significantly enhanced the inhibitory effect of carboplatin on tumor growth at 50 mg/kg | [1][3][5] |
| Pharmacodynamics | Mice | 50 mg/kg (p.o.) | Positively correlated with the expression of PARP-1; upregulated γ-H2AX and decreased PAR expression | [1][3][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments in the evaluation of this compound.
dot
PARP1 Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Plate reader
Procedure:
-
Coat a 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor and recombinant PARP1 enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cellular PAR Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit PAR formation in a cellular context.
Materials:
-
Cancer cell line (e.g., A549, SK-OV-3)
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS) to induce PARP1 activity
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against PAR
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with a DNA-damaging agent, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., A549)
-
This compound
-
Combination agent (e.g., Carboplatin)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, and combination of both).
-
Administer the treatments as per the defined schedule (e.g., oral gavage for this compound daily, intraperitoneal injection for carboplatin weekly).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., PAR and γ-H2AX levels).
-
Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
This compound is a potent and selective PARP1 inhibitor with demonstrated preclinical anti-tumor activity, particularly in combination with DNA-damaging agents. Its favorable in vitro and in vivo profiles warrant further investigation as a potential therapeutic agent for the treatment of cancer. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of this and other novel PARP1 inhibitors.
References
- 1. PARP assay [assay-protocol.com]
- 2. In vivo visualization of PARP inhibitor pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of PARP1-IN-5 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP1-IN-5 dihydrochloride, also identified in scientific literature as compound 15l·2HCl, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1).[1][2] As a member of the apigenin-piperazine hybrid class of molecules, it has demonstrated significant potential in preclinical cancer research.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, complete with detailed experimental protocols and visual representations of its mechanism of action and relevant biological pathways.
Pharmacodynamics
This compound is a highly potent inhibitor of the PARP1 enzyme, with an in vitro IC50 of 14.7 nM.[1][2] It exhibits significant selectivity for PARP1 over PARP2.[1][2] The pharmacodynamic effects of this compound have been characterized through a series of in vitro and in vivo studies, demonstrating its potential as a cancer therapeutic, particularly in combination with DNA-damaging agents.
In Vitro Studies
In cell-based assays, this compound has shown significant activity in human cancer cell lines. In A549 lung carcinoma cells, it enhances the cytotoxicity of the chemotherapeutic agent carboplatin.[3] In SK-OV-3 ovarian cancer cells, treatment with this compound leads to a decrease in the expression of MCM2-7 proteins, which are involved in DNA replication, and a significant reduction in Poly(ADP-ribose) (PAR) levels, a direct indicator of PARP1 inhibition.[3]
In Vivo Studies
Preclinical in vivo studies in mouse models have further substantiated the anti-tumor potential of this compound. Oral administration of the compound at doses of 25 and 50 mg/kg for 12 days was well-tolerated and significantly enhanced the tumor growth inhibitory effect of carboplatin in a xenograft model using A549 cells.[3] Mechanistically, tumor tissues from these studies showed an upregulation of γ-H2AX, a marker of DNA double-strand breaks, and a decrease in PAR levels, confirming the on-target activity of the inhibitor.[3]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PARP1's enzymatic activity. PARP1 plays a crucial role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP1, SSBs accumulate and, during DNA replication, are converted into more cytotoxic DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. The observed increase in γ-H2AX and decrease in PAR levels in treated cells and tumors are hallmark indicators of this mechanism.
Pharmacokinetics
Pharmacokinetic studies have been conducted in male Sprague-Dawley rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of PARP1-IN-5. While the full detailed report is not publicly available, the parent study by Long et al. (2021) indicates that the dihydrochloride salt (15l·2HCl) possesses good ADME characteristics and pharmacokinetic parameters.[1][2] A pharmacokinetic analysis was performed following oral administration of a 50 mg/kg dose.[3]
Table 1: Summary of In Vitro Pharmacodynamic Data
| Parameter | Value | Cell Line(s) | Reference(s) |
| PARP1 IC50 | 14.7 nM | - | [1][2] |
| Effect on Carboplatin Cytotoxicity | Enhancement | A549 | [3] |
| Effect on MCM2-7 Expression | Decrease | SK-OV-3 | [3] |
| Effect on PAR Levels | Decrease | SK-OV-3 | [3] |
Table 2: Summary of In Vivo Pharmacodynamic Data
| Animal Model | Dosing Regimen | Combination Agent | Key Findings | Reference(s) |
| A549 Xenograft (Mouse) | 25 and 50 mg/kg p.o. for 12 days | Carboplatin | Enhanced tumor growth inhibition | [3] |
| A549 Xenograft (Mouse) | 50 mg/kg p.o. | - | Upregulation of γ-H2AX, Decrease in PAR levels | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
PARP1 Inhibition Assay
A standard biochemical assay to determine the IC50 of PARP1 inhibitors typically involves the use of recombinant human PARP1 enzyme, NAD+ as a substrate, and a DNA-coated plate to activate the enzyme. The formation of PAR is then detected, often using an anti-PAR antibody in an ELISA-based format. The reduction in PAR formation in the presence of the inhibitor is measured to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, carboplatin, or a combination of both. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.[4][5]
Western Blotting for γ-H2AX and PAR
-
Sample Preparation: Cells or tumor tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for γ-H2AX and PAR overnight at 4°C. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7][8]
In Vivo Xenograft Study
-
Cell Implantation: A549 cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, and the combination). This compound is administered orally, and carboplatin is typically administered intraperitoneally.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., Western blotting for γ-H2AX and PAR).
Visualizations
Signaling Pathway
Caption: PARP1 Signaling Pathway and Inhibition by PARP1-IN-5.
Experimental Workflow
Caption: General Experimental Workflow for PARP1 Inhibitor Evaluation.
Logical Relationship
Caption: Logical Flow from PARP1 Inhibition to Cancer Cell Death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Off-Target Profile of PARP1-IN-5 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with a reported IC50 of 14.7 nM.[1][2][3][4][5][6] It is characterized as a low-toxicity, orally active agent with potential applications in cancer research.[1][2][3][4][5] While its on-target activity is well-documented, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide synthesizes the available information on the off-target profile of this compound, presents relevant cellular effects, and provides a framework for its investigation.
Introduction to this compound
This compound is a small molecule inhibitor targeting PARP1, a key enzyme in the base excision repair (BER) pathway involved in DNA single-strand break repair. By inhibiting PARP1, this compound potentiates the cytotoxic effects of DNA-damaging agents and can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Known On-Target and Cellular Effects
-
Potent PARP1 Inhibition: this compound demonstrates potent inhibition of PARP1 with an IC50 value of 14.7 nM.[1][2][3][4][5][6]
-
Enhanced Chemosensitivity: In A549 lung cancer cells, it has been shown to significantly increase the cytotoxicity of the chemotherapeutic agent carboplatin in a dose-dependent manner (at concentrations of 0.1-10 μM).[1][3]
-
Modulation of DNA Damage Response: The compound leads to an upregulation of γ-H2AX, a marker of DNA double-strand breaks, and a decrease in the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity.[1][3]
-
Effects on Cell Cycle Proteins: In SK-OV-3 ovarian cancer cells, treatment with this compound (0.1-10 μM) resulted in decreased expression of minichromosome maintenance (MCM) proteins 2-7, which are involved in DNA replication.[1][3]
-
Favorable In Vivo Safety Profile: In vivo studies in mice have indicated low toxicity, with no significant differences in body weight or blood routine observed at a high dose of 1000 mg/kg.[1][3]
Off-Target Profile Investigation: Current Landscape
The development of next-generation PARP inhibitors, such as AZD5305, has highlighted the importance of selectivity against PARP2 to mitigate hematological toxicities.[7][8] Therefore, a thorough investigation into the selectivity profile of this compound against other PARP isoforms is a critical area for further research.
Proposed Experimental Protocols for Off-Target Investigation
To address the gap in the understanding of this compound's off-target effects, the following experimental protocols are recommended:
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercially available kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred purified human kinases.
-
Assay Principle: The most common format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay. The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Experimental Procedure:
-
Perform an initial screen at a single high concentration (e.g., 10 μM) to identify potential hits (% inhibition > 50%).
-
For any identified hits, perform a dose-response curve to determine the IC50 value.
-
The reaction typically includes the kinase, a specific substrate (peptide or protein), ATP (spiked with [γ-³³P]-ATP for radiometric assays), and the test compound.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: Calculate the percent inhibition for the single-point screen and the IC50 values for the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify cellular targets of this compound in an unbiased manner within a live cell context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A549, SK-OV-3) to a suitable confluency. Treat the cells with either vehicle control or this compound at a desired concentration for a specific duration.
-
Heating Profile: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells to release the soluble proteins. Separate the soluble fraction (containing unbound, stable proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry (MS-based CETSA) for a proteome-wide analysis.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound compared to the vehicle control indicates a direct binding interaction.
Data Presentation: Framework for Off-Target Data
While specific off-target data for this compound is not available, the following tables provide a template for how such data should be structured for clear comparison.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Assay Type |
| Example: Kinase A | e.g., 85% | e.g., 500 | Radiometric |
| Example: Kinase B | e.g., 15% | e.g., >10,000 | Fluorescence |
| ... | ... | ... | ... |
Table 2: PARP Isoform Selectivity of this compound
| PARP Isoform | IC50 (nM) | Fold Selectivity vs. PARP1 |
| PARP1 | 14.7 | 1 |
| Example: PARP2 | e.g., >1000 | e.g., >68 |
| Example: PARP3 | e.g., >5000 | e.g., >340 |
| ... | ... | ... |
Visualizing Experimental Workflows and Pathways
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP1-IN-5 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. PARP1-IN-5|CAS |DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 8. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PARP1-IN-5 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1 with an IC50 of 14.7 nM.[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including enzymatic assays, cell viability assays, and Western blotting to assess target engagement and downstream effects.
Mechanism of Action
PARP1 detects SSBs and, upon binding to damaged DNA, catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage. PARP inhibitors like this compound bind to the catalytic domain of PARP1, preventing PAR synthesis. This inhibition leads to the trapping of PARP1 on DNA, which can result in the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various assays.
Table 1: Enzymatic Activity of this compound
| Parameter | Value |
| IC50 | 14.7 nM |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Treatment | Endpoint | Result |
| A549 | Cytotoxicity | PARP1-IN-5 (0.1-320 µM) | Cell Viability | Little cytotoxic effect alone. |
| A549 | Combination | PARP1-IN-5 (0.1-10 µM) + Carboplatin | Cell Viability | Dose-dependently increases carboplatin cytotoxicity.[1] |
| SK-OV-3 | Western Blot | PARP1-IN-5 (0.1-10 µM) | MCM2-7 Expression | Decreases expression of MCM2-7.[1] |
| SK-OV-3 | Western Blot | PARP1-IN-5 | PAR Levels | Significantly decreases PAR levels.[1] |
| Cancer Cells | Western Blot | PARP1-IN-5 | γ-H2AX Expression | Upregulates the expression of γ-H2AX.[1] |
Experimental Protocols
PARP1 Enzymatic Activity Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on PARP1 enzyme activity. The assay measures the consumption of NAD+, a substrate for PARP1, which is detected by a fluorescent probe.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA
-
β-NAD+
-
PARP Assay Buffer
-
This compound
-
Fluorescent NAD+ Detection Reagent
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a working solution of PARP1 enzyme in PARP assay buffer.
-
Prepare serial dilutions of this compound in PARP assay buffer.
-
In a 96-well plate, add the following to each well:
-
PARP Assay Buffer
-
Activated DNA
-
This compound or vehicle control
-
PARP1 Enzyme
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding β-NAD+ to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the fluorescent NAD+ detection reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
References
Application Notes: Measuring PARP1 Inhibition with PARP1-IN-5 Dihydrochloride via Western Blot
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA strand breaks, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins, a process known as PARylation.[1][2][3] This signaling event recruits other DNA repair factors to the site of damage.[4] Inhibiting PARP1 can lead to the accumulation of unrepaired DNA damage, making it a key target in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination.[2][5]
PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1 with an IC50 of 14.7 nM.[6][7][8][9][10] It is an orally active compound used in cancer research to study the effects of PARP1 inhibition.[6][7][8] This document provides a detailed protocol for assessing the efficacy of this compound in cultured cells by measuring the reduction of PARylation using Western blot analysis. The primary readout for inhibition is the level of PAR, as its synthesis is directly catalyzed by PARP1.[11]
Quantitative Data
The inhibitory activity of this compound has been characterized, providing a basis for dose-selection in cell-based assays.
| Compound | Target | IC50 | Notes |
| This compound | PARP1 | 14.7 nM | Potent and selective inhibitor.[6][7][8][9][10] |
In cell-based assays, concentrations ranging from 0.1 µM to 10 µM have been shown to decrease PAR levels and enhance the cytotoxicity of DNA-damaging agents like carboplatin in cell lines such as A549 and SK-OV-3.[7][8][12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway and the experimental workflow for testing the inhibitor.
Caption: PARP1 signaling pathway upon DNA damage and its inhibition.
Caption: Workflow for assessing PARP1 inhibition by Western blot.
Detailed Experimental Protocol
This protocol describes how to treat cells with this compound and assess the inhibition of PARP1 activity by monitoring PAR levels via Western blot.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., A549, HeLa, SK-OV-3).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO or water.[7] Note: The dihydrochloride salt form has enhanced water solubility.[8]
-
DNA Damaging Agent (Optional but Recommended): Hydrogen peroxide (H2O2) or Methyl methanesulfonate (MMS) to induce PARP1 activity.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Western Blot: PVDF membrane, transfer buffer, blocking buffer (5% non-fat milk or BSA in TBST), TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-PAR polyclonal antibody.
-
Mouse or Rabbit anti-PARP1 monoclonal antibody (for total PARP1 as a loading control).
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate for 24 hours under standard conditions (37°C, 5% CO2).
-
-
Inhibitor and DNA Damage Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM, 1 µM, and 10 µM.[7][8] Include a vehicle control (DMSO or water).
-
Pre-treat the cells with the inhibitor or vehicle for 1-2 hours.
-
To robustly stimulate PARP1 activity, treat the cells with a DNA damaging agent. For example, add H2O2 to a final concentration of 1 mM for 10-15 minutes. This step should be optimized for the cell line being used.
-
Include a negative control (no damage, no inhibitor) and a positive control (damage, no inhibitor).
-
-
Cell Lysis:
-
Immediately after treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli loading buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading and to assess total PARP1 levels, the membrane can be stripped and re-probed with anti-PARP1 and/or anti-β-actin antibodies.[5][13][14][15]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the PAR signal to the loading control (β-actin or total PARP1). A significant, dose-dependent decrease in the PAR signal in inhibitor-treated samples compared to the positive control indicates successful PARP1 inhibition.
-
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. PARP1-IN-5 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. 安全验证 [file.glpbio.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP1-IN-5 Dihydrochloride in an In Vivo Xenograft Model
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] In cancer therapy, PARP inhibitors leverage a concept known as "synthetic lethality." In tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP1 prevents the repair of SSBs.[4][5] During DNA replication, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, leading to genomic instability and cell death.[4][5]
PARP1-IN-5 dihydrochloride is a potent, selective, and orally active inhibitor of PARP1 with an IC50 of 14.7 nM.[6][7] It has demonstrated low toxicity and the ability to enhance the effects of chemotherapy agents like carboplatin in preclinical models.[6] Mechanistically, this compound exerts its antitumor effects by inhibiting PARP-1, leading to a decrease in poly (ADP-ribose) (PAR) levels and an increase in the DNA damage marker γ-H2AX.[6][7] These characteristics make it a valuable tool for preclinical cancer research, particularly in xenograft models designed to evaluate the efficacy of PARP1 inhibition in vivo.
Signaling Pathway of PARP1 Inhibition
The following diagram illustrates the mechanism of action for PARP1 inhibitors. In normal cells, PARP1 detects and facilitates the repair of DNA single-strand breaks. When PARP1 is inhibited, these breaks persist. In cells with competent homologous recombination (HR), the resulting double-strand breaks that form during replication can be repaired. However, in HR-deficient cells (e.g., BRCA mutant), this repair is not possible, leading to cell death.
Caption: PARP1 inhibition leads to synthetic lethality in HR-deficient cancer cells.
Quantitative Data Summary
The following tables summarize the reported in vivo data for this compound and provide a template for recording experimental results from a xenograft study.
Table 1: Summary of Preclinical In Vivo Data for this compound
| Animal Model | Cell Line | Dosage | Administration | Duration | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Mice | A549 | 25 and 50 mg/kg | Oral (p.o.) | 12 days | Significantly enhanced the inhibitory effect of carboplatin at 50 mg/kg. | [6] |
| Mice | N/A | 1000 mg/kg | Oral (p.o.) | Single dose | No significant difference in body weight or blood routine, indicating low toxicity. |[6] |
Table 2: Template for Recording Xenograft Study Data
| Treatment Group | Compound | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) Day 0 | Mean Tumor Volume (mm³) Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|---|---|
| 1 | Vehicle Control | - | p.o. | 0% | |||
| 2 | PARP1-IN-5 | 25 | p.o. | ||||
| 3 | PARP1-IN-5 | 50 | p.o. |
| 4 | Positive Control | - | - | | | | |
Experimental Workflow for In Vivo Xenograft Model
The diagram below outlines the typical workflow for conducting an in vivo xenograft study using this compound.
Caption: Standard workflow for an in vivo cancer xenograft efficacy study.
Detailed Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft model using the MDA-MB-231 triple-negative breast cancer cell line as an example. This model is widely used for studying breast cancer progression and therapeutic response.[8][9]
1. Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
2. Animal Model
-
Species: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), female, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Housing: House animals in sterile conditions (e.g., individually ventilated cages) with free access to autoclaved food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[10]
3. Tumor Cell Implantation
-
Cell Preparation: Harvest MDA-MB-231 cells during their logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Cell Count and Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue exclusion (should be >95%).
-
Injection Suspension: Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[8][11] Keeping the suspension on ice is crucial to prevent the Matrigel from solidifying.[11]
-
Injection: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank or mammary fat pad of each mouse using a pre-cooled insulin syringe.[11]
4. Tumor Growth Monitoring and Grouping
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days once tumors become palpable.
-
Tumor Volume Calculation: Calculate tumor volume (V) using the formula: V = (L x W²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment groups (e.g., n=8-10 mice per group).
5. Formulation and Administration of this compound
-
Formulation: Prepare the vehicle control and the drug formulation. This compound is orally active.[6] A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water. The drug should be formulated as a homogenous suspension.
-
Dosage: Based on existing data, dosages of 25 mg/kg and 50 mg/kg can be used to evaluate efficacy.[6]
-
Administration: Administer the prepared formulation or vehicle control to the respective groups once daily via oral gavage (p.o.). The volume is typically 10 mL/kg of body weight.
6. Efficacy and Toxicity Monitoring
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each mouse at the same frequency to monitor for signs of toxicity. Significant weight loss (>15-20%) may require euthanasia.
-
Clinical Observations: Monitor animals daily for any other signs of distress or toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration (e.g., 21 days), or if toxicity endpoints are met.
7. Data Analysis and Tissue Collection
-
Tumor Growth Inhibition (TGI): Calculate %TGI at the end of the study using the formula: %TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of differences between treatment and control groups.
-
Tissue Collection: At the endpoint, euthanize the mice. Excise the tumors, weigh them, and collect samples for further analysis (e.g., pharmacodynamics, histology, Western blot for γ-H2AX and PAR levels).[6] Other organs may also be collected for toxicity assessment.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-1 and its associated nucleases in DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP1 suppresses homologous recombination events in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP1 suppresses homologous recombination events in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PARP1-IN-5 Dihydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), in cell culture experiments. Detailed protocols and data summaries are included to facilitate experimental design and execution.
Introduction
This compound is a low-toxicity, orally active, and highly selective inhibitor of PARP-1 with an IC50 of 14.7 nM.[1][2][3][4][5] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs).[6][7] Inhibition of PARP-1 leads to the accumulation of SSBs, which can subsequently result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.[7] This mechanism of action, known as synthetic lethality, is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][8] In cell culture studies, this compound has been shown to potentiate the cytotoxic effects of DNA-damaging agents and can be used to investigate the role of PARP-1 in various cellular processes.[2][4][9]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Notes | Source |
| IC50 | 14.7 nM | - | Potent and selective PARP-1 inhibition. | [1][2][3][4][5] |
| Effective Concentration (Combination Therapy) | 0.1 - 10 µM | A549 | Significantly increases the cytotoxicity of carboplatin (CBP) in a dose-dependent manner. | [2][4][9] |
| Effective Concentration (PAR Level Reduction) | Not specified, but effective within 0.1 - 10 µM range | SK-OV-3 | Significantly decreases PAR (poly-ADP-ribose) levels. | [2][4] |
| Cytotoxicity (as a single agent) | Little cytotoxic effects up to 320 µM | A549 | Demonstrates low intrinsic cytotoxicity in this cell line. | [2][4][9] |
| Effect on Protein Expression | 0.1 - 10 µM | SK-OV-3 | Decreases the expression of MCM2-7. | [2][4][9] |
| Induction of DNA Damage Marker | Effective within 0.1 - 10 µM range | A549, SK-OV-3 | Increases the expression of γ-H2AX, a marker for DNA double-strand breaks. | [2][4][9] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of DNA damage and repair.
Caption: this compound inhibits PARP-1, leading to unrepaired DNA single-strand breaks.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration for Sensitizing Cancer Cells to a DNA-Damaging Agent
This protocol outlines a method to determine the effective concentration of this compound for enhancing the cytotoxicity of a chemotherapeutic agent, such as carboplatin.
Materials:
-
Cancer cell line of interest (e.g., A549, SK-OV-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DNA-damaging agent (e.g., Carboplatin)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to create a series of working concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Prepare a range of concentrations for the DNA-damaging agent.
-
Treatment:
-
Control Groups: Include wells with untreated cells, cells treated with vehicle (DMSO) only, and cells treated with the DNA-damaging agent alone.
-
Experimental Groups: Treat cells with the various concentrations of this compound in combination with a fixed concentration of the DNA-damaging agent. Alternatively, a matrix of concentrations for both agents can be tested.
-
-
Incubation: Incubate the plates for a period relevant to the cell line and the DNA-damaging agent's mechanism of action (typically 48-72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the concentration of this compound that provides the most significant sensitization to the DNA-damaging agent.
Caption: A streamlined workflow for identifying the optimal sensitizing dose of PARP1-IN-5.
Protocol 2: Western Blot Analysis of PARP-1 Activity and DNA Damage Response
This protocol describes how to assess the effect of this compound on PARP-1 activity (by measuring PAR levels) and the induction of a DNA damage response (by measuring γ-H2AX levels).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-γ-H2AX, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative changes in PAR and γ-H2AX levels.
Caption: Logical diagram showing the expected outcomes of Western blot analysis after PARP1-IN-5 treatment.
Storage and Handling
This compound powder should be stored at -20°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] For cell culture experiments, it is recommended to prepare fresh dilutions from the stock solution. The dihydrochloride salt form generally has enhanced water solubility and stability compared to the free base.[4]
Troubleshooting
-
Low Sensitization Effect: If the sensitizing effect is not observed, consider increasing the concentration of this compound or the incubation time. Also, ensure that the chosen cell line is sensitive to PARP inhibition (e.g., has a known DNA repair deficiency).
-
High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure that the blocking step is sufficient.
-
Inconsistent Results: Maintain consistent cell culture conditions, including cell passage number and confluency. Ensure accurate pipetting and preparation of compound dilutions.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PARP-1 in cancer biology and to explore its potential as a therapeutic agent.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PARP1-IN-5|CAS |DC Chemicals [dcchemicals.com]
- 6. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 7. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 安全验证 [file.glpbio.cn]
Application Notes and Protocols for PARP1-IN-5 Dihydrochloride in Homologous Recombination Deficiency Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PARP1-IN-5 dihydrochloride, a potent and selective PARP-1 inhibitor, in the study of homologous recombination deficiency (HRD). The content covers the underlying principles, experimental protocols, and data interpretation for assessing HRD in cancer research models.
Introduction to Homologous Recombination Deficiency and PARP Inhibition
Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for repairing DNA double-strand breaks (DSBs).[1][2] When genes in the HR pathway, such as BRCA1 and BRCA2, are mutated or inactivated, cells become deficient in this repair mechanism, a state known as homologous recombination deficiency (HRD).[2] HRD leads to genomic instability and is a hallmark of various cancers, including a significant portion of high-grade serous ovarian, breast, prostate, and pancreatic cancers.[1]
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] Inhibition of PARP1 in cells with normal HR function is generally not lethal, as the resulting DSBs from collapsed replication forks can be efficiently repaired. However, in HR-deficient cells, the inability to repair these PARP inhibitor-induced DSBs leads to cell death. This concept is known as synthetic lethality and forms the basis for using PARP inhibitors as targeted cancer therapies.[3][5]
This compound is a potent and selective inhibitor of PARP-1, making it a valuable tool for investigating the mechanisms of synthetic lethality and for identifying HRD in cancer cells.[6][7][8][9]
Mechanism of Action: Synthetic Lethality in HRD
The synthetic lethal relationship between PARP inhibition and HRD is a cornerstone of targeted cancer therapy. In normal cells, SSBs are detected by PARP1, which then recruits other DNA repair proteins. When PARP1 is inhibited by a compound like this compound, these SSBs are not efficiently repaired and can degenerate into more cytotoxic DSBs during DNA replication.[4] In HR-proficient cells, these DSBs are repaired by the HR pathway. However, in HR-deficient cells, the absence of a functional HR pathway leads to the accumulation of DSBs, genomic instability, and ultimately, apoptosis.[2]
Properties of this compound
This compound is characterized by its high potency and selectivity for PARP-1. The following table summarizes its key in vitro and in vivo properties based on available data.
| Property | Value / Observation | Cell Lines Studied | Reference |
| IC50 (PARP-1) | 14.7 nM | N/A | [6][7][8][9] |
| In Vitro Cytotoxicity | Little cytotoxic effect on its own. | A549 cells | [6][9] |
| Synergistic Effects | Significantly increases the cytotoxicity of carboplatin in a dose-dependent manner (0.1-10 µM). | A549 cells | [6][9] |
| Mechanism Markers | Decreases PAR levels and increases γ-H2AX expression. | SK-OV-3, A549 cells | [6][9] |
| In Vivo Activity | Orally active. Enhances the inhibitory effect of carboplatin at 50 mg/kg. | N/A | [6] |
| Toxicity | Low toxicity observed. No significant difference in body weight or blood routine at 1000 mg/kg (p.o.). | N/A | [6] |
Application: Functional Assessment of HRD using RAD51 Foci Formation Assay
A key functional assay to determine HRD status is the RAD51 foci formation assay.[10] RAD51 is a crucial protein that forms nuclear foci at sites of DNA damage, a critical step in HR-mediated repair.[11] Cells with a functional HR pathway will form RAD51 foci in response to DNA damage, while HR-deficient cells will show a reduced or absent ability to form these foci.[10][11] By inducing DNA damage and treating with this compound, researchers can functionally assess the HR status of cancer cells.
References
- 1. sophiagenetics.com [sophiagenetics.com]
- 2. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]
- 3. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of Homologous Recombination Repair and PARP Inhibitors in Genitourinary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. PARP1-IN-5 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Homologous recombination deficiency real-time clinical assays, ready or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP1-IN-5 Dihydrochloride in CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of PARP1-IN-5 dihydrochloride, a potent and selective PARP-1 inhibitor, in CRISPR-Cas9 genetic screens. This document outlines the mechanism of action, relevant signaling pathways, and experimental workflows to identify synthetic lethal interactions and mechanisms of drug resistance.
Introduction to this compound
This compound is a low toxicity, orally active, and highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with a reported IC50 of 14.7 nM.[1][2] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[3][4] Inhibition of PARP-1 in cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks (DSBs) during replication, resulting in synthetic lethality and targeted cancer cell death.[4][5][6] CRISPR-Cas9 screens are a powerful tool to systematically identify genes whose loss-of-function sensitizes cancer cells to PARP inhibitors, thereby discovering novel drug targets and biomarkers.[4][6]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Lines | Reference |
| IC50 | 14.7 nM | - | [1][2] |
| In Vitro Activity | 0.1 - 10 µM | A549, SK-OV-3 | [1][2] |
| In Vivo Activity | 25 and 50 mg/kg (p.o.) | A549 xenografts | [1] |
Signaling Pathways
PARP1 is a central node in the DNA damage response and is involved in multiple cellular signaling pathways.
PARP1 Signaling in DNA Damage Repair
Upon DNA damage, PARP1 is recruited to the site of single-strand breaks. It catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones. This PARylation event serves as a scaffold to recruit other DNA repair factors, such as XRCC1, to the damaged site to facilitate repair.[3][7][8]
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Inhibition of PARP1 by this compound
This compound competes with NAD+ for the catalytic domain of PARP1, thereby inhibiting the synthesis of PAR. This leads to the "trapping" of PARP1 on the DNA at the site of damage. In cells with deficient homologous recombination, these trapped PARP1-DNA complexes stall replication forks, leading to the formation of cytotoxic double-strand breaks.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound.
Experimental Workflow for a Pooled CRISPR-Cas9 Screen
The overall workflow for a pooled CRISPR-Cas9 screen involves several key steps, from library preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Kinome-Wide Synthetic Lethal CRISPR/Cas9 Screen Reveals That mTOR Inhibition Prevents Adaptive Resistance to CDK4/CDK6 Blockade in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workflow for pooled CRISPR screens | BioRender Science Templates [biorender.com]
- 7. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PARP1-IN-5 Dihydrochloride in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks.[1][2] With an IC50 of 14.7 nM for PARP-1, this compound demonstrates significant potential in cancer research, particularly in the context of synthetic lethality.[1][2][3] The principle of synthetic lethality with PARP inhibitors is most prominent in cancer cells harboring deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair, such as those with BRCA1 or BRCA2 mutations.[4][5] Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired single-strand breaks, which upon replication, are converted into toxic double-strand breaks. In HR-deficient cells, the inability to repair these double-strand breaks results in genomic instability and, ultimately, cell death.[4]
These application notes provide a comprehensive overview of the use of this compound for inducing synthetic lethality in cancer cells, complete with detailed experimental protocols and data presentation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | Result | Reference |
| PARP-1 Inhibition (IC50) | - | Enzymatic Assay | 14.7 nM | [1][2][3] |
| PARP-2 Inhibition (IC50) | - | Enzymatic Assay | >900 nM | [1] |
| Cytotoxicity | A549 (Human Lung Carcinoma) | Single Agent (0.1-320 µM) | Minimal cytotoxic effects | [2][3] |
| Chemosensitization | A549 | In combination with Carboplatin (CBP) | Significantly increased CBP cytotoxicity in a dose-dependent manner (0.1-10 µM) | [2][3] |
| Effect on PAR Levels | SK-OV-3 (Human Ovarian, BRCA-1 deficient) | Treatment with PARP1-IN-5 | Significantly decreased PAR levels | [2][3] |
| Induction of DNA Damage | A549 and SK-OV-3 | Treatment with PARP1-IN-5 | Increased expression of γ-H2AX | [2][3] |
| Effect on MCM2-7 Expression | SK-OV-3 | Treatment with PARP1-IN-5 (0.1-10 µM) | Decreased expression of MCM2-7 | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| Mice | A549 Xenograft | 25 and 50 mg/kg (p.o.) for 12 days, in combination with Carboplatin | Significantly enhanced the inhibitory effect of carboplatin at 50 mg/kg. | [2][3] |
| Mice | - | 1000 mg/kg (p.o.) | No significant difference in body weight or blood routine, indicating low toxicity. | [2] |
| Male Sprague-Dawley Rats | - | 50 mg/kg (p.o.) | Showed good pharmacokinetic parameters. | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PARP-1 Inhibition and Synthetic Lethality
Caption: PARP1 inhibition and synthetic lethality pathway.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: In vitro experimental workflow for PARP1-IN-5.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic and chemosensitizing effects of this compound.
Materials:
-
Cancer cell lines (e.g., A549, SK-OV-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Chemotherapeutic agent (e.g., Carboplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and/or carboplatin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot for PAR and γ-H2AX
This protocol is to assess the inhibition of PARP activity and the induction of DNA damage.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PAR, anti-γ-H2AX, anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). For γ-H2AX induction, a DNA damaging agent can be used as a positive control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Use β-actin or Histone H3 as a loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
This compound is a valuable research tool for investigating the role of PARP-1 in DNA repair and for exploring synthetic lethality-based anti-cancer strategies. The protocols outlined above provide a framework for characterizing the cellular effects of this potent and selective PARP-1 inhibitor. Researchers can adapt these methodologies to their specific cancer models to further elucidate the therapeutic potential of targeting the PARP1 pathway.
References
- 1. Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: PARP1-IN-5 Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PARP1-IN-5 dihydrochloride, focusing on common solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The expected solubility of this compound in DMSO is 125 mg/mL, which corresponds to a concentration of 232.58 mM.[1] Achieving this concentration often requires specific handling procedures.
Q2: I'm having trouble dissolving this compound in DMSO. What are the common causes?
A2: The most common reason for solubility issues is the presence of moisture in the DMSO.[1][2][3][4] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of the compound. Another factor can be insufficient energy to break down the compound's crystal lattice.
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To improve solubility, it is crucial to use newly opened, anhydrous DMSO.[1][2][3][4] Additionally, using an ultrasonic bath is recommended to provide the necessary energy for dissolution.[1] Gentle warming can also be employed, but care should be taken to avoid degradation of the compound.
Q4: What are the recommended storage conditions for a this compound stock solution in DMSO?
A4: Once prepared, the stock solution should be stored in a tightly sealed, moisture-proof container. For long-term storage, it is recommended to keep the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: Is the dihydrochloride salt form of PARP1-IN-5 advantageous for solubility?
A5: Yes, the dihydrochloride salt form generally offers enhanced water solubility and stability compared to the free base form of the compound.[5][6]
Q6: Can the DMSO solvent affect the biological activity of PARP1-IN-5?
A6: It is important to be aware that DMSO itself may have an effect on PARP-1. Some studies suggest that DMSO can act as a competitive inhibitor of PARP-1 at certain concentrations.[7] It is advisable to include appropriate vehicle controls in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not fully dissolving in DMSO, or a precipitate is visible. | 1. Hygroscopic DMSO: The DMSO used may have absorbed moisture from the air.[1][2][3][4] 2. Insufficient Sonication: The compound may not have received enough energy to dissolve completely. 3. Low Temperature: The ambient temperature may be too low for efficient dissolution. | 1. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. 2. Place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1] 3. Gentle warming of the solution may aid dissolution. Ensure the temperature is not excessive to prevent compound degradation. |
| The dissolved compound precipitates out of solution after a short time. | 1. Supersaturated Solution: The initial concentration may be too high for stable dissolution at room temperature. 2. Temperature Fluctuation: A decrease in temperature can cause the compound to crystallize out of solution. | 1. Prepare a slightly lower concentration stock solution. 2. Store the stock solution at the recommended temperature (-20°C or -80°C) immediately after preparation and aliquot to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent experimental results when using the compound. | 1. Inaccurate Concentration: Incomplete dissolution leads to a lower actual concentration than calculated. 2. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 3. Solvent Effects: The concentration of DMSO in the final assay may be high enough to affect the biological system.[7] | 1. Ensure the compound is fully dissolved before use by visual inspection and proper dissolution techniques. 2. Follow the recommended storage guidelines strictly.[1] 3. Maintain a low final concentration of DMSO in your experimental setup and include a vehicle control. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | 125 mg/mL | 232.58 mM | Requires sonication; use of newly opened DMSO is critical.[1] |
| This compound | Water | 1 mg/mL | 1.86 mM | Requires sonication and warming to 60°C.[1] |
Experimental Protocols
Protocol for Reconstituting this compound in DMSO
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Use a fresh, unopened bottle of anhydrous DMSO.
-
-
Reconstitution:
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the amount of compound).
-
Tightly cap the vial.
-
-
Dissolution:
-
Vortex the vial briefly to mix the contents.
-
Place the vial in an ultrasonic water bath.
-
Sonicate the solution until all solid particles have dissolved and the solution is clear. This may take several minutes.
-
Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.
-
-
Storage:
Visualizations
Caption: Role of PARP1 in DNA repair and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effects of organic solvents on poly(ADP-ribose) polymerase-1 activity: implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
PARP1-IN-5 dihydrochloride stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PARP1-IN-5 dihydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). One supplier suggests that stock solutions can be stored sealed and protected from moisture at -20°C for one month or at -80°C for six months.[3] When preparing aqueous solutions, it is advised to dilute the stock solution to the working concentration, and then sterilize by filtering through a 0.22 µm filter before use.
Q3: What are the common reasons for seeing reduced activity of this compound in my cell-based assays?
A3: Reduced activity of the inhibitor can stem from several factors:
-
Degradation: The compound may degrade in the cell culture medium over the course of a long experiment. The stability can be influenced by the pH, temperature, and composition of the medium.
-
Improper Storage: Frequent freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to the degradation of the compound.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the cell culture medium can affect cell viability and may also influence the activity of the inhibitor.[5] High concentrations of DMSO have been shown to induce PARP-1 activation in some cell lines.
-
Cell Line Specific Effects: The metabolic activity of the cell line being used could potentially metabolize and inactivate the inhibitor.
Q4: How can I assess the stability of this compound in my specific cell culture medium?
A4: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of the remaining intact compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | - Degradation of stock solution.- Instability of the compound in the working solution.- Variability in cell culture conditions. | - Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a frozen stock.- Standardize cell seeding density, incubation time, and other experimental parameters. |
| Loss of inhibitory activity over time in long-term experiments | - Degradation of this compound in the cell culture medium. | - Perform a stability study to determine the half-life of the compound in your specific medium (see Experimental Protocols).- Consider replenishing the medium with fresh compound at regular intervals during the experiment. |
| Unexpected cellular effects or toxicity | - High concentration of the solvent (e.g., DMSO).- Off-target effects of the compound at high concentrations. | - Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.[6]- Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor for your cell line. |
Quantitative Data Summary
While specific stability data for this compound in cell culture media is not publicly available, the following table illustrates how to present such data once obtained from a stability study.
| Time (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 7.5 | 75 |
| 48 | 5.8 | 58 |
| Table 1: Example of stability data for this compound in DMEM with 10% FBS at 37°C. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC analysis.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column and UV detector
-
Microcentrifuge tubes
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with the inhibitor to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubate the solution in a sterile container at 37°C in a cell culture incubator.
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample represents the initial concentration.
-
For each sample: a. Transfer an aliquot (e.g., 100 µL) to a microcentrifuge tube. b. Add an equal volume of cold acetonitrile to precipitate proteins from the serum in the medium. c. Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Prepare a calibration curve by diluting the stock solution in a 1:1 mixture of cell culture medium and acetonitrile to known concentrations.
-
Analyze the samples and standards by HPLC. The separation can be achieved using a C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% formic acid). The detection wavelength should be set based on the UV absorbance maximum of this compound.
-
Quantify the peak area corresponding to this compound in each sample and determine the concentration using the calibration curve.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.
Visualizations
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Caption: Simplified overview of PARP1's role in single-strand break repair and the action of PARP1-IN-5.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PARP1-IN-5 dihydrochloride off-target effects
Welcome to the technical support center for PARP1-IN-5 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this potent and selective PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 14.7 nM.[1][2][3] PARP1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[4] By inhibiting PARP1, the repair of SSBs is prevented. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), this accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[6][7]
Q2: What is the difference between PARP1-IN-5 and this compound?
A2: PARP1-IN-5 is the free base form of the molecule, while this compound is the salt form. At equivalent molar concentrations, both forms exhibit comparable biological activity. However, the dihydrochloride salt form generally offers enhanced water solubility and stability.[2]
Q3: Is this compound selective for PARP1?
A3: this compound is described as a selective PARP1 inhibitor.[1][2][3] However, comprehensive public data on its screening against a broad panel of other PARP family members or kinases is limited. To confirm selectivity in your experimental system, it is advisable to perform your own selectivity profiling, for instance, by comparing its effects in wild-type cells versus cells with genetic knockout of PARP1 or other potential targets.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity in Control Cell Lines
Possible Cause: While PARP inhibitors are designed to be selectively toxic to HR-deficient cells, off-target effects or inherent sensitivity of certain cell lines can lead to unexpected cytotoxicity.
Troubleshooting Steps:
-
Confirm On-Target Effect: Verify that the observed cytotoxicity is mediated by PARP1 inhibition. This can be done by assessing the levels of poly(ADP-ribose) (PAR) using Western blotting. A potent PARP1 inhibitor should significantly reduce PAR levels in your cells.[1]
-
Titrate the Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits PARP1 activity without causing excessive toxicity in your control cells. The reported IC50 of 14.7 nM is a starting point for enzymatic inhibition; cellular IC50 for cytotoxicity may be higher.
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Use a PARP1 Knockout/Knockdown Control: The definitive control is to test the inhibitor in a cell line where PARP1 has been genetically knocked out or knocked down. If the cytotoxicity is still observed in the absence of PARP1, it is likely due to off-target effects.
-
Assess Cell Line Health: Ensure that your control cell lines are healthy and not under any other stress, which could sensitize them to the inhibitor.
Issue 2: Lack of Efficacy in HR-Deficient Cells
Possible Cause: The expected synthetic lethality may not be observed due to various resistance mechanisms or suboptimal experimental conditions.
Troubleshooting Steps:
-
Verify HR Deficiency: Confirm the HR-deficient status of your cell line (e.g., through sequencing to confirm BRCA1/2 mutation status or functional assays for HR capacity).
-
Check for Resistance Mechanisms: Resistance to PARP inhibitors can arise through several mechanisms, including:
-
Reversion mutations: Secondary mutations in BRCA1/2 that restore their function.[5]
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Restoration of HR: Inactivation of proteins like 53BP1 can partially restore HR function in BRCA1-deficient cells.[5][8]
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Drug efflux: Overexpression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.[5]
-
-
Optimize Treatment Duration: The cytotoxic effects of PARP inhibitors may take several cell cycles to become apparent. Ensure your experiment is long enough to observe the desired effect.
-
Confirm Target Engagement: As with unexpected cytotoxicity, confirm that the inhibitor is effectively reducing PAR levels in your target cells at the concentration used.
Issue 3: Inconsistent Results Between Experiments
Possible Cause: Variability in experimental conditions or reagent quality can lead to inconsistent results.
Troubleshooting Steps:
-
Ensure Reagent Quality: Use high-purity this compound. The dihydrochloride salt form is generally more stable, but proper storage is crucial. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations between experiments.
-
Precise Timing of Treatment: Add the inhibitor at a consistent point in the cell cycle or experimental timeline.
-
Include Proper Controls: Always include positive and negative controls in every experiment. For example, a known effective PARP inhibitor can serve as a positive control, and a vehicle-treated group (e.g., DMSO or saline) as a negative control.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PARP1) | 14.7 nM | Enzymatic Assay | [1][2][3] |
| Cytotoxicity | Little cytotoxic effects up to 320 µM | A549 cells | [1][2] |
| Sensitization | Significantly increases carboplatin cytotoxicity in a dose-dependent manner (0.1-10 µM) | A549 cells | [1][2] |
Experimental Protocols
Protocol 1: Western Blot for PAR and γ-H2AX Levels
This protocol is to assess the on-target activity of this compound by measuring the reduction in poly(ADP-ribose) (PAR) levels and the increase in DNA damage marker γ-H2AX.
Materials:
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Cell culture reagents
-
This compound
-
DNA-damaging agent (e.g., H₂O₂) as a positive control for PARP activation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-γ-H2AX, anti-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., H₂O₂ treatment for 10 minutes to induce PARylation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the PAR signal and an increase in the γ-H2AX/total H2AX ratio would indicate effective on-target activity.
Protocol 2: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
This protocol is to assess the cytotoxic effects of this compound.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72-120 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the reagent to each well and measure the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the inhibitor concentration. Calculate the IC50 value for cytotoxicity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP1-IN-5|CAS |DC Chemicals [dcchemicals.com]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
PARP1-IN-5 dihydrochloride inconsistent results in proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PARP1-IN-5 dihydrochloride who are experiencing inconsistent results in proliferation assays.
Troubleshooting Guide
Problem: Inconsistent IC50 values for this compound in proliferation assays.
Inconsistent IC50 values can arise from a variety of factors, ranging from compound handling to the specifics of the assay protocol and cell line characteristics. This guide provides a systematic approach to identifying and resolving the root cause of this variability.
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | Ensure complete solubilization of this compound. The dihydrochloride salt form offers enhanced water solubility[1]. For in vitro assays, use freshly opened, anhydrous DMSO for preparing stock solutions[2]. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -80°C for up to 6 months or -20°C for 1 month in sealed, moisture-free containers[2]. |
| Inappropriate Assay Duration | The phenotypic effects of PARP inhibitors, which are involved in cellular stress pathways, may only become apparent after long-term treatment[3]. Consider extending the incubation time with this compound to several days or even weeks to observe a significant impact on cell proliferation[3]. |
| Cell Line-Specific Effects | The anti-proliferative effect of PARP inhibitors is often more pronounced in cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations (synthetic lethality)[4][5]. Verify the HR status of your cell line. The basal activity of PARP1 can also vary dramatically across different cancer cell lines, which can influence the inhibitor's effect[6]. |
| Assay-Dependent Variability | Different proliferation assays measure different cellular parameters (e.g., metabolic activity, DNA synthesis, ATP content). The choice of assay can influence the outcome. For example, some compounds may interfere with the enzymatic reactions of MTT or XTT assays. Consider using an orthogonal assay to confirm your results, such as a direct cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation). |
| Off-Target Effects | While PARP1-IN-5 is a selective PARP-1 inhibitor, high concentrations may lead to off-target effects on other kinases or cellular processes that could confound proliferation results[7]. It is crucial to perform dose-response experiments over a wide range of concentrations to identify a specific inhibitory window. |
| Experimental Technique and Reagent Quality | Inconsistent cell seeding density is a common source of variability. Ensure a uniform single-cell suspension before seeding. Use calibrated pipettes and ensure proper mixing of reagents. Use high-quality, fresh cell culture media and supplements. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), with an IC50 of 14.7 nM[1][2][8]. PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs)[9][10][11]. By inhibiting PARP1, SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death through a process called synthetic lethality[4].
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro use, this compound can be dissolved in DMSO (up to 125 mg/mL) or water (up to 1 mg/mL with sonication and warming)[2]. It is recommended to use freshly opened, anhydrous DMSO for the best solubility[2]. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month) in sealed containers to prevent moisture absorption[2].
Q3: Does this compound have cytotoxic effects on its own?
A3: this compound has been shown to have little cytotoxic effects on its own in some cell lines, such as A549 cells, at concentrations up to 320 μM[1][2]. Its primary therapeutic potential often lies in its ability to sensitize cancer cells to DNA-damaging agents like chemotherapy (e.g., carboplatin) or radiation[1][2][12].
Q4: How does the dihydrochloride salt form differ from the free base?
A4: While both the salt and free forms of a compound exhibit comparable biological activity at equivalent molar concentrations, the dihydrochloride salt form of PARP1-IN-5 generally offers enhanced water solubility and stability[1].
Q5: What are some known off-target effects of PARP inhibitors that could influence proliferation assays?
A5: Some PARP inhibitors have been shown to have off-target effects on various kinases, which can be involved in cancer-relevant processes[7]. These off-target activities could potentially influence cell proliferation independently of PARP1 inhibition, especially at higher concentrations. It is important to consider the selectivity profile of the specific PARP inhibitor being used.
Experimental Protocols & Data
Quantitative Data Summary
| Compound | IC50 | Cell Line | Assay | Reference |
| PARP1-IN-5 | 14.7 nM | (Enzymatic Assay) | - | [1][2][8] |
| PARP1-IN-9 | 30.51 nM | (Enzymatic Assay) | - | [13] |
| PARP1-IN-9 | 3.65 µM | MDA-MB-436 | Proliferation Assay | [13] |
General Protocol for a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells. Ensure a single-cell suspension.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours or longer).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" control wells from all other measurements.
-
Normalize the data to the vehicle-only control wells to determine the percentage of viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of PARP1 inhibition by this compound.
Caption: Experimental workflow for a proliferation assay using this compound.
Caption: Logical workflow for troubleshooting inconsistent results with PARP1-IN-5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1-IN-5|CAS |DC Chemicals [dcchemicals.com]
- 9. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. PARP1-IN-9 I CAS#: 2494000-71-2 I PARP1 inhibitor I InvivoChem [invivochem.com]
Technical Support Center: Measuring PARP1-IN-5 Dihydrochloride Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for accurately measuring the target engagement of PARP1-IN-5 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50 of 14.7 nM.[1][2] Its primary mechanism is to block the catalytic activity of PARP1, an enzyme crucial for repairing DNA single-strand breaks (SSBs).[3][4] By inhibiting PARP1, unrepaired SSBs accumulate and are converted into more lethal DNA double-strand breaks (DSBs) during DNA replication, leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.[3][4]
Q2: How can I confirm that PARP1-IN-5 is engaging with its PARP1 target in my cells?
A2: Target engagement can be confirmed through several methods:
-
Direct Measurement: The Cellular Thermal Shift Assay (CETSA) directly assesses the binding of PARP1-IN-5 to the PARP1 protein within the cell by measuring increased thermal stability.[5]
-
Pharmacodynamic (PD) Biomarkers: Measuring the inhibition of poly(ADP-ribosyl)ation (PARylation) is the most direct way to assess the pharmacodynamic activity of a PARP inhibitor.[6] A significant decrease in PAR levels in treated cells indicates successful target engagement.[1][2]
-
Downstream Effect Biomarkers: An increase in the DNA damage marker γ-H2AX serves as a downstream indicator that the inhibition of PARP1 is leading to the formation of DNA double-strand breaks.[1][2]
Q3: What are the key assays to measure target engagement and its downstream effects?
A3: The three primary assays are:
-
Western Blot: To quantify changes in the levels of PAR (the product of PARP1 activity) and γ-H2AX (a marker for DNA double-strand breaks).[7]
-
Cellular Thermal Shift Assay (CETSA): To confirm the physical binding of the inhibitor to the PARP1 protein in an intracellular environment.[5]
-
Immunofluorescence Microscopy: To visualize and quantify the reduction of PAR and the increase of γ-H2AX foci within the cell nucleus.[8]
Q4: What are the expected downstream effects of successful PARP1 target engagement with PARP1-IN-5?
A4: Successful target engagement should result in a measurable decrease in PAR levels within the cell.[1][2] This inhibition of DNA repair subsequently leads to an accumulation of DNA damage, which can be observed as an increase in the expression of DNA damage markers like γ-H2AX.[1][2] In cancer cell lines with deficiencies in homologous recombination (e.g., BRCA mutations), this will ultimately lead to increased cytotoxicity.[3]
Q5: At what concentration should I use this compound in my cell-based experiments?
A5: The effective concentration can vary between cell lines. Published data suggests using a range of 0.1 µM to 10 µM for cell-based assays to observe effects such as decreased PAR levels and increased cytotoxicity in combination with other agents.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Data Summary
The following table summarizes key quantitative data for PARP1-IN-5 from published sources.
| Parameter | Value | Cell Lines | Source |
| IC50 | 14.7 nM | N/A (Biochemical Assay) | [1][2] |
| Effective Cellular Concentration | 0.1 - 10 µM | A549, SK-OV-3 | [1][2] |
| In Vivo Oral Dosage | 25 - 50 mg/kg | A549 xenograft models | [1][2] |
Visual Guides
PARP1 Inhibition and Downstream Signaling
Caption: Mechanism of PARP1-IN-5 action on the DNA single-strand break repair pathway.
Cellular Thermal Shift Assay (CETSA) Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Strategies and Biomarkers to Modulate PARP Activity for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
PARP1-IN-5 dihydrochloride cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of PARP1-IN-5 dihydrochloride in non-cancerous cell lines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 is crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP1, this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition can lead to synthetic lethality and cell death.
Q2: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
This compound is characterized by its low toxicity profile in non-cancerous contexts.[1] In vitro studies on the A549 lung carcinoma cell line have shown minimal cytotoxic effects at concentrations up to 320 μM.[1] Furthermore, in vivo studies in mice administered a high dose of 1000 mg/kg orally showed no significant alterations in body weight or blood routine, suggesting a favorable safety profile for healthy tissues.[1]
Q3: Why is the cytotoxicity of this compound expected to be low in normal, non-cancerous cells?
Normal, non-cancerous cells possess multiple intact DNA repair pathways. While PARP1 is inhibited, other repair mechanisms can compensate for the accumulation of DNA damage, thus preventing cell death. The synthetic lethality approach, which is highly effective in certain cancer types, is not applicable to healthy cells with a full complement of DNA repair machinery.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity in non-cancerous cells?
Currently, there is limited publicly available information on the specific off-target effects of this compound. However, its high selectivity for PARP1 over other PARP isoforms and other cellular targets is a key feature highlighted in its description. Generally, the off-target effects of highly selective inhibitors are minimized, contributing to their lower toxicity in non-cancerous cells.
Cytotoxicity Data in Non-Cancerous Cell Lines
Due to the limited availability of public data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines, the following table provides representative IC50 values for other selective PARP1 inhibitors in normal human cell lines. This data can serve as a general guide for estimating the expected low cytotoxicity.
| Compound Name | Cell Line | Cell Type | IC50 (µM) |
| Olaparib | NHDF | Normal Human Dermal Fibroblasts | > 10 |
| Rucaparib | hFib | Human Fibroblasts | > 10 |
| Veliparib | RPTEC/TERT1 | Human Renal Proximal Tubule Epithelial Cells | > 50 |
Disclaimer: The data presented in this table is for other selective PARP1 inhibitors and is intended to provide a general reference for the expected low cytotoxicity in non-cancerous cell lines. Researchers should determine the specific IC50 for this compound in their cell line of interest.
Experimental Protocols
Protocol: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on non-cancerous cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
This compound
-
Selected non-cancerous human cell line (e.g., NHDF, HUVEC, RPTEC)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| Low absorbance values | Low cell number, insufficient incubation time with MTT, incomplete formazan solubilization. | Optimize cell seeding density. Ensure the 4-hour incubation with MTT. Ensure complete dissolution of formazan crystals before reading. |
| High background absorbance | Contamination of media or reagents, phenol red in the medium. | Use fresh, sterile reagents. Use a background control (medium with MTT and solubilization solution but no cells) and subtract this value. |
| Inconsistent IC50 values | Variation in cell passage number, changes in incubation times, instability of the compound. | Use cells within a consistent passage number range. Standardize all incubation times. Prepare fresh compound dilutions for each experiment. |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Simplified PARP1 Signaling Pathway and Inhibition in Non-Cancerous Cells
References
Long-term storage conditions for PARP1-IN-5 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage, handling, and troubleshooting of PARP1-IN-5 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at 4°C, sealed tightly, and protected from moisture. Some suppliers also recommend storage at -20°C for the powder form. It is crucial to keep the compound in a desiccated environment to prevent hydrolysis, as the dihydrochloride salt can be hygroscopic.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For solutions prepared in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the vials are sealed tightly to prevent moisture absorption and solvent evaporation.
Q3: What solvents are recommended for reconstituting this compound?
A3: this compound is soluble in DMSO. It has limited solubility in water, and dissolution may require ultrasonication and warming to 60°C. Due to the potential for hydrolysis in aqueous solutions, DMSO is the preferred solvent for preparing concentrated stock solutions.
Q4: Is the dihydrochloride salt form of PARP1-IN-5 different from the free base?
A4: Yes, the dihydrochloride salt form generally exhibits enhanced water solubility and stability compared to the free base form. However, at equivalent molar concentrations, both forms are expected to have comparable biological activity.
Q5: What safety precautions should I take when handling this compound?
A5: It is important to handle this compound in a well-ventilated area. Avoid inhalation of the powder and prevent contact with eyes and skin by wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, particularly those related to storage and handling.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no inhibitory activity in my assay (e.g., cell-based assay, enzymatic assay). | 1. Compound Degradation: Improper storage (exposure to moisture, light, or repeated freeze-thaw cycles) may have led to hydrolysis or oxidation of the compound. 2. Incorrect Concentration: Errors in weighing the solid compound or in dilutions of the stock solution. 3. Assay-specific Issues: The concentration of DMSO in the final assay may be too high, affecting enzyme activity or cell viability. | 1. Verify Compound Integrity: Perform a quality control (QC) check. A simple functional assay comparing your current stock to a freshly prepared solution from a new vial can be indicative. For more rigorous analysis, techniques like HPLC or LC-MS can assess purity and detect degradation products. 2. Confirm Concentration: Re-calculate all dilutions. If possible, verify the concentration of your stock solution using spectrophotometry if a molar extinction coefficient is known. 3. Optimize Assay Conditions: Ensure the final DMSO concentration in your assay is at a level that does not interfere with your experimental system (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration. |
| Precipitation of the compound in my stock solution or assay medium. | 1. Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent or buffer. 2. Temperature Effects: The compound may have precipitated out of solution upon cooling or freezing. | 1. Check Solubility Limits: Ensure your working concentration is within the known solubility limits for the solvent. 2. Proper Dissolution: When preparing aqueous solutions, ensure the compound is fully dissolved, using sonication and gentle warming if necessary, before making further dilutions. For stock solutions that have been frozen, allow them to fully thaw and vortex gently to ensure the compound is completely redissolved before use. |
| Inconsistent results between experiments. | 1. Inconsistent Aliquot Usage: Using the main stock solution for multiple experiments can introduce variability due to repeated freeze-thaw cycles. 2. Moisture Contamination: Hygroscopic DMSO can absorb water over time, which can affect the stability and solubility of the compound. | 1. Use Single-Use Aliquots: Prepare single-use aliquots of your stock solution to ensure consistency and minimize degradation from repeated handling. 2. Use High-Quality, Anhydrous DMSO: Use freshly opened, high-purity, anhydrous DMSO for preparing stock solutions to minimize moisture contamination. |
Data Summary
Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | 4°C or -20°C | Long-term | Store in a tightly sealed container, away from moisture and light. |
| In Solvent (DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from moisture.[1] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from moisture.[1] |
Experimental Protocols
Protocol 1: Quality Control Check using a PARP1 Enzymatic Assay
This protocol provides a method to functionally assess the activity of your stored this compound.
-
Reagents and Materials:
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Recombinant human PARP1 enzyme
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Histones (as a substrate for PARP1)
-
NAD+ (nicotinamide adenine dinucleotide)
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PARP1 assay buffer
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Your stored this compound and a fresh, unopened vial (for comparison)
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Detection reagent (e.g., anti-PAR antibody for Western blot or a commercial PARP assay kit)
-
96-well plate
-
-
Procedure:
-
Prepare a fresh stock solution of this compound from the new vial and a solution from your stored stock at the same concentration in DMSO.
-
Create a dilution series for both the "stored" and "fresh" inhibitor solutions.
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In a 96-well plate, add the PARP1 assay buffer, histones, and NAD+.
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Add the different concentrations of the "stored" and "fresh" inhibitor to their respective wells. Include a "no inhibitor" control.
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Initiate the reaction by adding the PARP1 enzyme to all wells.
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Incubate the plate according to the manufacturer's instructions for the PARP1 enzyme or assay kit.
-
Stop the reaction and proceed with the detection method.
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Analysis: Compare the IC50 (half-maximal inhibitory concentration) values obtained from the "stored" and "fresh" inhibitor solutions. A significant increase in the IC50 value for the stored inhibitor suggests degradation and loss of potency.
-
Visualizations
Caption: PARP1 signaling pathway in response to DNA damage.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Overcoming Resistance to PARP1-IN-5 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to PARP1-IN-5 dihydrochloride in cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 14.7 nM.[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[2][3] By inhibiting PARP1, this compound prevents the repair of SSBs. When the replication fork encounters these unrepaired SSBs, it can lead to the formation of double-strand breaks (DSBs).[2][3] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[2][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
While specific resistance mechanisms to this compound are not yet extensively documented, resistance to PARP inhibitors, in general, can be acquired through several mechanisms:
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Restoration of Homologous Recombination (HR) Repair: This is one of the most common resistance mechanisms.[2][5] It can occur through secondary or "reversion" mutations in genes like BRCA1 or BRCA2 that restore their function.[2]
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Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (encoded by the ABCB1 gene), can actively pump the PARP inhibitor out of the cell, reducing its intracellular concentration and efficacy.[2]
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Changes in PARP1 Expression or Function: While less common, mutations in the PARP1 gene that prevent the inhibitor from binding or a decrease in PARP1 protein expression can lead to resistance.[2]
-
Replication Fork Protection: Some cancer cells can develop mechanisms to protect stalled replication forks from collapsing into DSBs, thereby avoiding the lethal consequences of PARP inhibition.[2][6]
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Suppression of Non-Homologous End Joining (NHEJ): In some contexts, suppression of the error-prone NHEJ pathway can contribute to resistance.[2]
Q3: How can I experimentally confirm if my cell line has developed resistance?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance.
Troubleshooting Guides
Problem: Decreased efficacy of this compound over time.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve to determine the IC50 value and compare it to the parental cell line. 2. Investigate Mechanism: Analyze potential resistance mechanisms. For example, use qPCR or Western blot to check for the upregulation of drug efflux pumps like ABCB1/P-glycoprotein. Sequence key HR genes (e.g., BRCA1/2) to check for reversion mutations. 3. Combination Therapy: Consider using this compound in combination with other agents to overcome resistance (see below). |
| Compound Instability | 1. Proper Storage: Ensure this compound is stored correctly. Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] 2. Fresh Preparation: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Line Integrity | 1. Authentication: Periodically authenticate your cell line using methods like short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated. 2. Mycoplasma Testing: Regularly test for mycoplasma contamination, which can alter cellular responses to drugs. |
Problem: High background signal or inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Suboptimal Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the drug treatment period. |
| Uneven Drug Distribution | Ensure thorough mixing of the drug in the culture medium before adding it to the cells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate drug concentrations across all wells. |
Data Presentation
Table 1: Example of IC50 Values for a PARP Inhibitor in Sensitive and Resistant Cell Lines.
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound resistant lines is not currently available. Researchers should generate their own data for their specific cell lines.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| Cell Line A | 15 | 300 | 20 |
| Cell Line B | 25 | 750 | 30 |
| Cell Line C | 10 | 150 | 15 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol is a general guideline and may require optimization for your specific cell line.
-
Initial IC50 Determination: Determine the initial IC50 of this compound for your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Chronic Exposure:
-
Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50 value.
-
Maintain the cells in this drug-containing medium, passaging them as needed.
-
Initially, you may observe significant cell death. Allow the surviving cells to repopulate.
-
-
Dose Escalation:
-
Once the cells are growing steadily in the initial drug concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Allow the cells to adapt and resume steady growth at each new concentration before the next dose escalation.
-
-
Resistance Confirmation:
-
After several months of continuous culture with increasing drug concentrations, isolate a population of cells that can proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50).
-
Perform a dose-response assay to compare the IC50 of the newly generated resistant cell line to the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.
-
-
Characterization and Banking:
-
Characterize the resistant cell line for the potential mechanisms of resistance described in the FAQs.
-
Cryopreserve the resistant cell line at a low passage number for future experiments.
-
Protocol 2: Overcoming Resistance with Combination Therapy
Several studies have shown that combining PARP inhibitors with inhibitors of other DNA damage response (DDR) pathways can overcome resistance.[7] Inhibitors of ATR, CHK1, and WEE1 have been shown to sensitize homologous recombination proficient (HRP) cells to PARP inhibitors.[7]
-
Experimental Setup:
-
Seed both the parental (sensitive) and the resistant cell lines in 96-well plates.
-
Prepare a dose-response matrix of this compound and the second inhibitor (e.g., an ATR inhibitor).
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound alone, the second inhibitor alone, and the combination of both drugs.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Viability Assay:
-
After a predetermined incubation period (e.g., 72 hours), measure cell viability using a standard assay.
-
-
Data Analysis:
-
Calculate the IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates a synergistic effect, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates an antagonistic effect.
-
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.
Caption: A logical workflow for troubleshooting decreased efficacy of this compound.
Caption: Major signaling pathways involved in the development of resistance to PARP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Comparison: PARP1-IN-5 Dihydrochloride vs. Olaparib in Ovarian Cancer Cells
In the landscape of targeted therapies for ovarian cancer, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for patients with deficiencies in DNA repair pathways. Olaparib, an FDA-approved PARP inhibitor, has become a cornerstone of treatment for recurrent ovarian cancer. This guide provides a comparative analysis of Olaparib and a novel investigational agent, PARP1-IN-5 dihydrochloride, for researchers and drug development professionals.
Mechanism of Action: A Shared Target, Potential Nuances
Both Olaparib and this compound function by inhibiting the enzymatic activity of PARP, primarily PARP1 and PARP2.[1] These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, these molecules prevent the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs, the accumulation of these breaks triggers cell death through a concept known as synthetic lethality.
Olaparib's mechanism involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP-DNA complexes, which further enhances its cytotoxic effects.[2][3] this compound is described as a potent and selective PARP-1 inhibitor, suggesting a potentially more targeted approach.[4][5] However, detailed studies on its PARP trapping activity are not as widely available as for Olaparib.
Comparative Efficacy in Ovarian Cancer Cell Lines
Direct comparative studies of this compound and Olaparib across a broad panel of ovarian cancer cell lines are limited in the public domain. The available data for each compound are summarized below.
This compound:
This compound is a potent inhibitor of the PARP1 enzyme with an IC50 of 14.7 nM in a cell-free assay.[4][5] In the context of ovarian cancer, its activity has been described in the SK-OV-3 cell line, where it has been shown to decrease the expression of minichromosome maintenance (MCM) proteins 2-7 and reduce the levels of poly(ADP-ribose) (PAR).[4][5] Furthermore, it has been demonstrated to increase the expression of γ-H2AX, a marker of DNA double-strand breaks.[4]
| Parameter | Cell Line | Effect | Reference |
| Enzymatic IC50 | - | 14.7 nM (for PARP1) | [4][5] |
| Cellular Effects | SK-OV-3 | Decreased MCM2-7 expression, Decreased PAR levels, Increased γ-H2AX expression | [4] |
Olaparib:
Olaparib has been extensively studied in a wide range of ovarian cancer cell lines, demonstrating a broad spectrum of activity. Its efficacy is particularly pronounced in cell lines with mutations in BRCA1 or BRCA2, which are key components of the homologous recombination repair pathway. The half-maximal inhibitory concentration (IC50) for cell viability varies significantly depending on the cell line's genetic background and the assay used.
| Cell Line | BRCA Status | IC50 (µM) - Clonogenic Assay | IC50 (µM) - MTT/SRB Assay | Reference |
| OV2295 | Not Specified | 0.0003 | - | [6] |
| PEO1 | BRCA2 mutant | - | 25.0 | [7] |
| PEO4 | BRCA2 revertant | - | - | [7] |
| OVCAR8 | HRR-deficient | - | 2 | [7] |
| ES-2 | HRR-proficient | - | 25 | [7] |
| OV1369(R2) | Not Specified | 21.7 | - | [6] |
| OVCAR3 | Not Specified | - | 110.0 | [3] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are standard protocols for assays commonly used to evaluate PARP inhibitors.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitor (e.g., this compound or Olaparib) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the PARP inhibitor for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition compared to the untreated control.
Western Blotting for PARP Activity
Western blotting can be used to detect the levels of PAR, the product of PARP enzymatic activity.
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Cell Lysis: Treat cells with the PARP inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody against PAR, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for DNA Damage (γ-H2AX)
This technique is used to visualize and quantify DNA double-strand breaks.
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Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitor.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
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Blocking and Antibody Staining: Block with 1% BSA and incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
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Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
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Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per cell.
Signaling Pathways and Experimental Visualizations
To better understand the mechanisms discussed, the following diagrams illustrate the PARP1-mediated DNA repair pathway and a typical experimental workflow for comparing PARP inhibitors.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the effect of PARP inhibitors.
Caption: Experimental workflow for comparing the efficacy of PARP1-IN-5 and Olaparib in ovarian cancer cells.
Conclusion and Future Directions
Olaparib is a well-established PARP inhibitor with proven clinical efficacy in ovarian cancer. Its cellular effects and the IC50 values across a multitude of ovarian cancer cell lines are extensively documented. This compound presents as a potent and selective PARP1 inhibitor. The preliminary data in the SK-OV-3 cell line, showing a reduction in PAR levels and an increase in DNA damage markers, is promising.
However, a direct comparison of the two compounds is challenging due to the limited availability of public data for this compound. To provide a comprehensive and objective comparison, further studies are warranted. Specifically, head-to-head experiments evaluating the anti-proliferative and apoptotic effects of this compound and Olaparib across a panel of ovarian cancer cell lines with varying DNA repair capacities are essential. Such studies will be crucial in determining the relative potency and potential therapeutic advantages of this novel PARP1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PARP1-IN-5 Dihydrochloride and Other PARP1 Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PARP1-IN-5 dihydrochloride with other selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool compounds for their studies in oncology, DNA damage repair, and related fields.
Introduction to PARP1 and the Rationale for Selective Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. Upon detecting single-strand breaks (SSBs), PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.
In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, cells become heavily reliant on PARP1-mediated repair for survival. Inhibiting PARP1 in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, is the foundational principle for the clinical success of PARP inhibitors.
While first-generation PARP inhibitors like Olaparib and Talazoparib target both PARP1 and its close homolog PARP2, there is growing evidence that selective inhibition of PARP1 may offer a better therapeutic window. PARP2 inhibition has been linked to hematological toxicities. Therefore, next-generation inhibitors with high selectivity for PARP1 are being developed to retain potent anti-tumor activity while minimizing off-target effects. This compound is one such potent and selective inhibitor.
Quantitative Comparison of PARP1 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound against other notable PARP1 inhibitors. Selectivity is a key parameter, indicating the inhibitor's preference for PARP1 over PARP2.
| Compound | PARP1 IC50/Kᵢ (nM) | PARP2 IC50/Kᵢ (nM) | Selectivity (PARP2/PARP1) | Reference |
| PARP1-IN-5 | 14.7 (IC50) | Not specified | Not specified | [MedChemExpress] |
| AZD5305 (Saruparib) | 1.55 (IC50) | 653 (IC50) | ~421-fold | [1][2] |
| NMS-P118 | 9 (Kᵈ) | 1,390 (Kᵈ) | ~154-fold | [3][4][5] |
| HSK40495 | Single-digit nM | >5000-fold selectivity | >5000-fold | [6][7] |
| VB15010 | 0.38 - 0.48 (IC50) | 14.02 - 18.59 (IC50) | ~30 to 40-fold | [8][9] |
| Olaparib | 5 (IC50) | 1 (IC50) | 0.2-fold | [10][11][12] |
| Talazoparib | 0.57 (IC50) | Not specified | Not specified | [3][13] |
| Veliparib | 5.2 (Kᵢ) | 2.9 (Kᵢ) | 0.56-fold | [3][14][15] |
IC50: Half-maximal inhibitory concentration. Kᵈ: Dissociation constant.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and evaluation of PARP1 inhibitors. The following diagrams, generated using Graphviz, illustrate key concepts.
Figure 1: PARP1's role in the Base Excision Repair (BER) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. VB-15010, a potent and selective PARP-1 inhibitor and durable trapper, described | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Overcoming PARP Inhibitor Resistance: A Comparative Guide to Next-Generation PARP1-Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in the clinical management of cancers with homologous recombination repair (HRR) deficiencies. This guide provides a comparative analysis of a next-generation, PARP1-selective inhibitor, using saruparib (AZD5305) as a representative agent, against first-generation PARP inhibitors in preclinical models of resistance. The focus is on presenting objective experimental data to delineate the efficacy and mechanisms of action of these novel compounds in overcoming resistance.
Executive Summary
First-generation PARP inhibitors, such as olaparib and talazoparib, have transformed the treatment landscape for patients with tumors harboring BRCA1/2 mutations and other HRR defects. However, acquired resistance, often through mechanisms that restore HRR function or alter drug-target engagement, limits their long-term efficacy.[1][2] Next-generation PARP1-selective inhibitors are being developed to offer improved efficacy and a better safety profile.[3] This guide synthesizes preclinical data on saruparib, a potent and selective PARP1 inhibitor, to illustrate the potential of this new class of drugs in addressing the challenge of PARP inhibitor resistance.
Comparative Efficacy in PARP Inhibitor-Resistant Models
Preclinical studies utilizing patient-derived xenograft (PDX) models of BRCA1/2-associated cancers have demonstrated the superior and more durable antitumor activity of the PARP1-selective inhibitor saruparib compared to the first-generation PARP1/2 inhibitor olaparib.[3][4]
Key Findings:
-
Superior Antitumor Activity: In BRCA1/2-mutated PDX models, saruparib achieved a significantly higher preclinical complete response rate (75%) compared to olaparib (37%).[3][4]
-
Prolonged Progression-Free Survival: The median preclinical progression-free survival was substantially longer in the saruparib-treated group (>386 days) versus the olaparib-treated group (90 days).[4][5]
-
Enhanced Genomic Instability: Mechanistically, saruparib was found to induce greater replication stress and genomic instability in PARP inhibitor-sensitive tumors than olaparib.[5]
-
Activity in Resistant Settings: While saruparib did not re-sensitize PDX models with acquired resistance to olaparib when used as a monotherapy, it demonstrated profound and durable responses when combined with carboplatin or an ATR inhibitor (ceralasertib).[5]
Data Presentation
Table 1: Comparative Efficacy of Saruparib vs. Olaparib in BRCA1/2-mutated PDX Models
| Parameter | Saruparib (AZD5305) | Olaparib | Reference |
| Preclinical Complete Response Rate | 75% | 37% | [3][4] |
| Median Progression-Free Survival | >386 days | 90 days | [4][5] |
Mechanisms of Resistance to PARP Inhibitors
Understanding the mechanisms by which cancer cells develop resistance to PARP inhibitors is crucial for developing effective next-generation therapies. The primary mechanisms of resistance include:
-
Restoration of Homologous Recombination Repair (HRR): This is a common mechanism and can occur through secondary mutations in BRCA1/2 that restore their function (reversion mutations).[1][5]
-
Changes in PARP1 Expression or Function: Point mutations in the PARP1 gene can prevent the inhibitor from binding effectively.[2]
-
Suppression of Non-Homologous End Joining (NHEJ): In BRCA1-deficient cells, loss of factors like 53BP1 can restore HRR and lead to PARP inhibitor resistance.
-
Replication Fork Protection: Stabilization of stalled replication forks can prevent the formation of double-strand breaks, thereby reducing the cytotoxic effects of PARP inhibitors.[1]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of PARP inhibitors.[6]
Experimental Protocols
Generation of PARP Inhibitor-Resistant Cell Lines
A common method to study resistance is to generate resistant cell lines through long-term, escalating dose exposure to a PARP inhibitor.
-
Cell Culture: Start with a PARP inhibitor-sensitive cancer cell line (e.g., with a known BRCA mutation).
-
Initial Exposure: Treat the cells with the PARP inhibitor at a concentration close to the IC50 value.
-
Dose Escalation: As the cells become resistant and resume proliferation, gradually increase the concentration of the PARP inhibitor in the culture medium.
-
Clonal Selection: After several months of continuous culture in the presence of a high concentration of the inhibitor, isolate and expand resistant clones.
-
Validation: Confirm the resistant phenotype by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[7]
Patient-Derived Xenograft (PDX) Models
PDX models are a powerful tool for in vivo efficacy studies as they more closely recapitulate the heterogeneity and biology of human tumors.
-
Tumor Implantation: Implant tumor fragments from a patient's tumor subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer the PARP inhibitors (e.g., saruparib, olaparib) and/or other agents (e.g., carboplatin) according to the study protocol.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect the tumors for further analysis (e.g., DNA/RNA sequencing, immunohistochemistry for biomarkers like RAD51).[4][5]
PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to trap PARP enzymes on the DNA, which is a key mechanism of their cytotoxicity.
-
Cell Treatment: Treat cells with the PARP inhibitor of interest for a defined period.
-
Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble nuclear proteins.
-
Western Blotting: Perform Western blotting on both fractions to detect the amount of PARP1. An increased amount of PARP1 in the chromatin-bound fraction indicates PARP trapping.[8]
Visualizations
Signaling Pathway: DNA Damage Response and PARP Inhibition
Caption: Simplified overview of DNA damage repair pathways and the mechanism of synthetic lethality induced by PARP inhibitors in HRR-deficient cells.
Experimental Workflow: Testing Efficacy in Resistant Models
Caption: A streamlined workflow for evaluating the efficacy of novel PARP inhibitors in preclinical models of acquired resistance.
Logical Relationship: Mechanisms of PARP Inhibitor Resistance
Caption: The relationship between PARP inhibitor treatment, the development of resistance through various mechanisms, and strategies to overcome this resistance.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 4. researchgate.net [researchgate.net]
- 5. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Compound profiling in PARP inhibitor-resistant cancer cell lines - Oncolines B.V. [oncolines.com]
- 8. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: PARP1-IN-5 Dihydrochloride Versus Next-Generation PARP Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PARP1-IN-5 dihydrochloride against the latest wave of highly selective PARP1 inhibitors. We delve into supporting experimental data, detailed methodologies, and key signaling pathways to inform your research and development endeavors.
The landscape of cancer therapy is continually evolving, with Poly (ADP-ribose) polymerase (PARP) inhibitors marking a significant advancement, particularly for cancers harboring DNA damage repair deficiencies. While first-generation PARP inhibitors have shown clinical efficacy, their utility can be limited by toxicities stemming from off-target effects, primarily the inhibition of PARP2. This has spurred the development of next-generation PARP inhibitors with high selectivity for PARP1, the primary enzyme involved in the repair of single-strand DNA breaks. This guide provides a head-to-head comparison of this compound, a potent and selective PARP1 inhibitor, with prominent next-generation inhibitors like Saruparib (AZD5305), NMS-P118, and Senaparib (IMP4297).
At a Glance: Comparative Efficacy and Selectivity
The following tables summarize the key quantitative data for this compound and its next-generation counterparts, offering a clear view of their enzymatic inhibition and cellular potency.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Reference |
| This compound | 14.7 | Not explicitly reported | Selective for PARP1 | [1][2][3][4] |
| Saruparib (AZD5305) | 0.8 | 3200 | >4000 | [5] |
| NMS-P118 | 9 (Kd) | 1390 (Kd) | ~154 | [6][7] |
| Senaparib (IMP4297) | 0.48 | Not explicitly reported | Potent PARP1/2 inhibitor | [8] |
Table 1: Enzymatic Inhibition of PARP1 and PARP2. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Kd (dissociation constant) is also provided where available, indicating the binding affinity. A higher selectivity ratio indicates greater specificity for PARP1 over PARP2.
| Inhibitor | Cell Line | Genotype | Cellular IC50 (nM) | Reference |
| This compound | A549 (Lung Carcinoma) | - | Little cytotoxic effect alone | [1][2] |
| A549 (in combination with Carboplatin) | - | Dose-dependent increase in cytotoxicity | [1][2] | |
| SK-OV-3 (Ovarian Adenocarcinoma) | - | Decreases MCM2-7 expression | [1][2] | |
| Saruparib (AZD5305) | DLD-1 BRCA2-/- (Colon Carcinoma) | BRCA2 deficient | Single-digit nM | [9][10][11] |
| DLD-1 BRCA2+/+ (Colon Carcinoma) | BRCA2 proficient | >10,000 | [9][10][11] | |
| PALB2-mutant cells | PALB2 deficient | Single-digit nM | [9][10] | |
| RAD51-mutant cells | RAD51 deficient | Single-digit nM | [9][10] | |
| NMS-P118 | MDA-MB-436 (Breast Cancer) | BRCA1 mutant | 140 | [7][12] |
| DLD-1 BRCA2-/- (Colon Carcinoma) | BRCA2 deficient | 2000 | [12] | |
| HeLa (Cervical Cancer) | - | 40 (PAR formation inhibition) | [7][12] | |
| Senaparib (IMP4297) | MDA-MB-436 (Breast Cancer) | BRCA1 mutant | 1.1 | [8] |
| DLD-1 BRCA2-/- (Colon Carcinoma) | BRCA2 deficient | 1.8 | [8] | |
| DLD-1 BRCA2+/+ (Colon Carcinoma) | BRCA2 proficient | 157.9 | [8] |
Table 2: Cellular Potency in Cancer Cell Lines. Cellular IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. The data highlights the synthetic lethality of these inhibitors in cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA mutations.
The PARP1 Signaling Pathway in DNA Repair
The efficacy of PARP inhibitors is rooted in their ability to disrupt the DNA damage response (DDR). The following diagram illustrates the central role of PARP1 in single-strand break repair and how its inhibition leads to the accumulation of cytotoxic double-strand breaks in cancer cells with deficient homologous recombination repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP1-IN-5 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 4. PARP1-IN-5|CAS |DC Chemicals [dcchemicals.com]
- 5. | BioWorld [bioworld.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
PARP1-IN-5 Dihydrochloride: A Comparative Guide to Synergistic Combinations with DNA Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synergistic potential of PARP1-IN-5 dihydrochloride with other DNA repair inhibitors. While direct preclinical data on combinations of this compound with ATR, ATM, and DNA-PK inhibitors are not extensively available in the public domain, this document summarizes the known synergistic effects of this potent and selective PARP1 inhibitor with platinum-based chemotherapy. Furthermore, to provide a comprehensive landscape, we present comparative data from preclinical studies of other potent and selective PARP1 inhibitors in combination with inhibitors of key DNA Damage Response (DDR) pathways.
Introduction to this compound
This compound is a highly potent and selective inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP1), a key enzyme in the base excision repair (BER) pathway. It exhibits an IC50 of 14.7 nM for PARP1 and demonstrates significant selectivity over PARP2 (61.2-fold).[1] Its mechanism of action involves blocking the repair of single-strand DNA breaks, which can lead to the formation of toxic double-strand breaks during DNA replication. This synthetic lethality approach is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR).
Synergy of this compound with Chemotherapy
Preclinical studies have demonstrated the synergistic potential of this compound with the platinum-based chemotherapeutic agent, carboplatin.
In Vitro Synergy with Carboplatin
| Cell Line | Cancer Type | Combination Treatment | Synergistic Effect |
| A549 | Non-small cell lung cancer | PARP1-IN-5 (0.1-10 μM) + Carboplatin | Potent chemotherapy sensitizing effect[1] |
| SK-OV-3 | Ovarian cancer | PARP1-IN-5 (0.1-10 μM) + Carboplatin | Selective cytotoxic effect through PARP-1 inhibition[1] |
In Vivo Synergy with Carboplatin
| Animal Model | Cancer Type | Treatment Regimen | Outcome |
| A549 xenograft | Non-small cell lung cancer | PARP1-IN-5 (50 mg/kg) + Carboplatin | Significant tumor growth inhibition[2] |
Comparative Synergy of Potent PARP1 Inhibitors with Other DNA Repair Inhibitors
Given the limited public data on this compound in combination with other DNA repair inhibitors, this section provides a comparative analysis of other potent and selective PARP1 inhibitors with inhibitors of key DDR kinases: ATR, ATM, and DNA-PK. This approach offers valuable insights into the potential synergistic interactions of this compound.
PARP1 Inhibitor + ATR Inhibitor (ATRi)
The combination of PARP1 and ATR inhibitors has shown strong synergistic effects, particularly in cancer cells with deficiencies in ATM.[3][4]
Quantitative Data for PARP1i + ATRi Synergy
| PARP1 Inhibitor | ATR Inhibitor | Cell Line | Cancer Type | Endpoint | Result |
| Olaparib | AZD6738 | ATM-deficient cells | Various | Cell Viability | Synergistic cell death[3] |
| Olaparib | AZD6738 | FaDu ATM-KO xenografts | Head and Neck Cancer | Tumor Growth | Significant anti-tumor efficacy[3] |
| AZD2281 (Olaparib) | AZD6738 | A673, TC32 | Ewing Sarcoma | Cell Viability (CI < 0.7) | Synergy observed[4] |
Signaling Pathway: PARP1 and ATR Inhibition
Caption: Synergy between PARP1 and ATR inhibitors.
PARP1 Inhibitor + ATM Inhibitor (ATMi)
The combination of PARP1 and ATM inhibitors has demonstrated synthetic lethality, particularly in cancers with compromised DNA damage response.[5]
Quantitative Data for PARP1i + ATMi Synergy
| PARP1 Inhibitor | ATM Inhibitor | Cell Line | Cancer Type | Endpoint | Result |
| Olaparib, Veliparib | KU-60019, AZD0156 | ATM-deficient cells | Various | DNA Damage | Massive increase in DNA damage[5] |
| Niraparib | - | ATM biallelic mutant cells | Non-small cell lung cancer | Cell Viability | Increased sensitivity to PARP inhibition[6] |
Signaling Pathway: PARP1 and ATM Inhibition
Caption: Synergy between PARP1 and ATM inhibitors.
PARP1 Inhibitor + DNA-PK Inhibitor (DNA-PKi)
Inhibiting both PARP1 and the key non-homologous end joining (NHEJ) protein, DNA-PK, has been shown to be a potent combination to induce cancer cell death.[7][8]
Quantitative Data for PARP1i + DNA-PKi Synergy
| PARP1 Inhibitor | DNA-PK Inhibitor | Cell Line | Cancer Type | Endpoint | Result |
| Olaparib | NU7441 | SCC1, SCC6 | Head and Neck Squamous Cell Carcinoma | Proliferation | Significant decrease (61-78%)[7] |
| Olaparib | NU7441 | UM-SCC1 xenografts | Head and Neck Squamous Cell Carcinoma | Tumor Growth | Significant delay in tumor growth[7] |
Signaling Pathway: PARP1 and DNA-PK Inhibition
Caption: Synergy between PARP1 and DNA-PK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments cited in the context of PARP inhibitor synergy.
Cell Viability Assay
Objective: To determine the cytotoxic effects of single agents and their combinations.
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (or other PARP1 inhibitor), the second DNA repair inhibitor, and the combination of both. Include a vehicle-treated control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Experimental Workflow: Cell Viability Assay
References
- 1. Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [open.bu.edu]
- 5. Synergism between ATM and PARP1 Inhibition Involves DNA Damage and Abrogating the G2 DNA Damage Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 7. Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing in vitro and in vivo efficacy of PARP1-IN-5 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of PARP1-IN-5 dihydrochloride against other prominent PARP1 inhibitors. The data presented is intended to inform preclinical research and drug development decisions by offering a clear, evidence-based overview of the compound's performance.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. It plays a critical role in the repair of single-strand DNA breaks (SSBs).[1][2] Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. This makes PARP inhibitors a targeted and effective class of anticancer agents.
In Vitro Efficacy Comparison
The in vitro potency of PARP inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the PARP1 enzyme. A lower IC50 value indicates a higher potency.
Data Summary: PARP1 Inhibition IC50
| Compound | PARP1 IC50 (nM) |
| This compound | 14.7 [3] |
| Olaparib | ~5 |
| Rucaparib | ~0.8-1.4 |
| Talazoparib | ~0.57 |
| Niraparib | ~2.1-3.8 |
Note: IC50 values can vary between different assay conditions and laboratories.
Key Findings:
-
This compound is a potent PARP1 inhibitor with an IC50 in the nanomolar range.[3]
-
Compared to other well-established PARP inhibitors, this compound demonstrates comparable potency to Olaparib, though it is less potent than Rucaparib, Talazoparib, and Niraparib in direct enzymatic inhibition assays.
-
In cell-based assays, this compound has been shown to significantly increase the cytotoxicity of carboplatin in A549 lung cancer cells in a dose-dependent manner (0.1–10 μM).[3][4]
-
It has also been observed to decrease the expression of MCM2-7 proteins in SK-OV-3 ovarian cancer cells, suggesting an impact on DNA replication and cell cycle control.[3][4]
-
Notably, this compound exhibits low cytotoxic effects on its own in A549 cells at concentrations up to 320 μM.[3][4]
In Vivo Efficacy Comparison
The in vivo efficacy of PARP inhibitors is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. Key parameters include tumor growth inhibition and the modulation of pharmacodynamic biomarkers.
Data Summary: In Vivo Studies
| Compound | Animal Model | Cell Line | Dosing | Key Findings |
| This compound | Mouse Xenograft | A549 (Lung) | 25 and 50 mg/kg, p.o. | Significantly enhances the inhibitory effect of carboplatin at 50 mg/kg.[3][4] Upregulates γ-H2AX and decreases PAR levels.[3][4] |
| Olaparib | Mouse Xenograft | Calu-6, A549 (Lung) | Not specified | Enhances the cytotoxic effects of radiation. Combination with radiotherapy caused significant tumor regression.[5][6][7] |
| Rucaparib | Mouse Xenograft | MDA-MB-436 (Breast), HBCx-17 (Breast) | 15, 50, 150 mg/kg, BID | Dose-dependent inhibition of PAR in tumors. Significant tumor growth inhibition in BRCA1/2 deficient models. |
| Talazoparib | Mouse Xenograft | SCLC PDX models | 0.2 mg/kg | Causes tumor growth inhibition in combination with ionizing radiation.[8][9] |
| Niraparib | Mouse Xenograft | Ovarian PDX models | 50 mg/kg/day | Induced tumor regressions in BRCA2 mutant and RAD51C methylated models.[10] |
Key Findings:
-
This compound is orally active and demonstrates efficacy in enhancing the effect of chemotherapy in vivo.[3][4]
-
At doses of 25 and 50 mg/kg, it significantly potentiates the anti-tumor effect of carboplatin in an A549 lung cancer xenograft model.[3][4]
-
Pharmacodynamic studies show that this compound upregulates the DNA damage marker γ-H2AX and decreases levels of poly(ADP-ribose) (PAR), confirming target engagement in vivo.[3][4]
-
Importantly, at a high dose of 1000 mg/kg, this compound did not show significant differences in body weight or blood routine, suggesting low toxicity.[3][4]
Experimental Protocols
In Vitro PARP1 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of a PARP1 inhibitor.
-
Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with histones and incubate overnight.
-
Wash the plate to remove unbound histones.
-
Add the PARP1 enzyme, activated DNA, and varying concentrations of the test inhibitor (e.g., this compound) to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for a defined period (e.g., 1 hour) at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
-
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the in vivo efficacy of a PARP inhibitor in a xenograft model.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) are used.
-
Human cancer cells (e.g., A549) are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Mice are randomized into treatment groups (e.g., vehicle control, PARP inhibitor alone, chemotherapy alone, combination therapy).
-
This compound is administered orally (p.o.) at the desired doses (e.g., 25, 50 mg/kg) daily or as per the experimental design.
-
Other treatments (e.g., carboplatin) are administered according to their established protocols.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
-
Pharmacodynamic Analysis:
-
Tumor samples can be collected for biomarker analysis.
-
Western blotting or immunohistochemistry can be used to measure levels of PAR and γ-H2AX to confirm target engagement and DNA damage.
-
Visualizations
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 signaling in single-strand break repair and the mechanism of inhibition.
Experimental Workflow for In Vivo Efficacy
Caption: Generalized workflow for a preclinical xenograft study of a PARP inhibitor.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of PARP-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of poly(ADP-ribose) polymerase-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to PARP1-IN-5 Dihydrochloride: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of key biomarkers for predicting the response to Poly (ADP-ribose) polymerase (PARP) inhibitors, with a specific focus on the potent and selective PARP1 inhibitor, PARP1-IN-5 dihydrochloride. While direct comparative clinical data for this compound is not yet available, this document synthesizes existing experimental data for other well-established PARP inhibitors to offer a predictive framework for researchers.
Introduction to PARP Inhibition and Predictive Biomarkers
PARP inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms. The central principle behind their efficacy is synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that also harbor defects in homologous recombination (HR), a key pathway for double-strand break repair. This guide will delve into the established and emerging biomarkers that can identify tumors susceptible to this therapeutic strategy.
This compound is a potent and selective, orally active PARP1 inhibitor with an IC50 of 14.7 nM.[1] Preclinical studies have shown that it enhances the cytotoxic effects of DNA-damaging agents like carboplatin and induces markers of DNA damage, such as increased γ-H2AX expression and decreased poly (ADP-ribose) (PAR) levels. These characteristics strongly suggest that the predictive biomarkers established for other PARP inhibitors will be highly relevant for this compound.
Key Biomarkers for Predicting PARP Inhibitor Response
The following sections detail the most critical biomarkers for predicting sensitivity to PARP inhibition.
BRCA1 and BRCA2 Gene Mutations
Mutations in the BRCA1 and BRCA2 genes are the most well-established predictive biomarkers for PARP inhibitor sensitivity.[2][3][4][5] These genes are integral to the HR pathway, and their inactivation leads to Homologous Recombination Deficiency (HRD).
Homologous Recombination Deficiency (HRD) Score
HRD is a broader measure of genomic instability resulting from a deficient HR pathway.[6][7] It can be caused by mutations in BRCA1/2 or other genes involved in HR, or by epigenetic silencing. The HRD score is a composite measure of three genomic scar patterns: Loss of Heterozygosity (LOH), Telomeric Allelic Imbalance (TAI), and Large-scale State Transitions (LST).[8][9] A higher HRD score is indicative of greater genomic instability and predicts a better response to PARP inhibitors.[10]
RAD51 Foci Formation
RAD51 is a crucial protein that forms nuclear foci at sites of DNA double-strand breaks, a key step in initiating homologous recombination.[11][12] The inability to form RAD51 foci following DNA damage is a functional indicator of a deficient HR pathway and, consequently, sensitivity to PARP inhibitors.[13][14][15]
Gamma-H2AX (γ-H2AX) Foci
Histone H2AX is phosphorylated (to form γ-H2AX) at sites of DNA double-strand breaks, serving as an early marker of DNA damage.[16][17] While not a direct measure of HRD, increased levels of γ-H2AX foci following PARP inhibitor treatment indicate the accumulation of DNA damage and can be a pharmacodynamic biomarker of drug activity.[18]
Comparative Performance of Biomarkers for Approved PARP Inhibitors
The following tables summarize the predictive value of these biomarkers for four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This data provides a benchmark for predicting the efficacy of this compound.
| Biomarker | PARP Inhibitor | Cancer Type | Quantitative Data (Progression-Free Survival - PFS) | Citation |
| BRCA1/2 Mutations | Olaparib | Ovarian Cancer (Newly Diagnosed) | Hazard Ratio (HR) for progression or death: 0.30 (vs. placebo) | [3] |
| Olaparib | Ovarian Cancer (Relapsed) | Median PFS: 19.1 months vs. 5.5 months (placebo) | [4] | |
| Rucaparib | Ovarian Cancer (Relapsed) | Median PFS: 16.6 months vs. 5.4 months (placebo) | [19][20] | |
| Niraparib | Ovarian Cancer (Relapsed) | Median PFS: 21.0 months vs. 5.5 months (placebo) | ||
| Talazoparib | Breast Cancer (gBRCAm) | Median PFS: 8.6 months vs. 5.6 months (chemotherapy) | [21][22][23] |
Table 1: Predictive Value of BRCA1/2 Mutations for Approved PARP Inhibitors.
| Biomarker | PARP Inhibitor | Cancer Type | HRD Score Cut-off | Quantitative Data (Progression-Free Survival - PFS) | Citation |
| HRD Score | Rucaparib | Ovarian Cancer (Relapsed) | LOH high | Median PFS: 13.6 months vs. 5.4 months (placebo) | [19][20] |
| Niraparib | Ovarian Cancer (Newly Diagnosed) | HRD-positive (GIS ≥42) | HR for progression or death: 0.43 (vs. placebo) | ||
| Olaparib + Bevacizumab | Ovarian Cancer (Newly Diagnosed) | HRD-positive (GIS ≥42) | Median PFS: 37.2 months vs. 17.7 months (placebo + bevacizumab) |
Table 2: Predictive Value of HRD Score for Approved PARP Inhibitors.
| Biomarker | PARP Inhibitor | Cancer Type | Finding | Predictive Value | Citation |
| RAD51 Foci | General PARPi | Breast Cancer (PDX models) | Low RAD51 foci formation | Correlated with response to PARP inhibitors | [12][13] |
| General PARPi | Ovarian Cancer | Low RAD51 foci formation | Predicted platinum sensitivity and associated with better PFS and OS | [11] | |
| γ-H2AX Foci | Talazoparib | Solid Tumors (preclinical) | Increased γ-H2AX levels post-treatment | Indicates pharmacodynamic activity and DNA damage | [18] |
| Olaparib | BRCA1 heterozygote cells | Retention of γ-H2AX foci | Associated with enhanced radiation sensitivity | [24] |
Table 3: Predictive Value of Functional Biomarkers for PARP Inhibitors.
Signaling Pathways and Experimental Workflows
To aid researchers in their experimental design, the following diagrams illustrate the relevant signaling pathways and a general workflow for biomarker assessment.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Caption: A generalized workflow for assessing genomic and functional biomarkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these biomarkers. The following sections provide standardized protocols for key experiments.
Protocol 1: BRCA1/2 Mutation and HRD Score Analysis
This protocol outlines the general steps for genomic analysis using Next-Generation Sequencing (NGS), similar to the methodology employed by commercial assays like Myriad's myChoice® CDx.[6][7][8][9]
1. Sample Preparation:
- Use formalin-fixed paraffin-embedded (FFPE) tumor tissue.
- Ensure a minimum of 20-30% tumor cellularity.
- Extract genomic DNA using a commercially available kit optimized for FFPE samples.
- Quantify DNA concentration and assess quality.
2. Library Preparation and Sequencing:
- Fragment genomic DNA to the desired size.
- Perform end-repair, A-tailing, and ligation of sequencing adapters.
- Use a targeted gene panel that includes the full coding regions of BRCA1 and BRCA2, as well as a sufficient number of single nucleotide polymorphisms (SNPs) across the genome for HRD score calculation.
- Perform library amplification via PCR.
- Sequence the library on an NGS platform (e.g., Illumina).
3. Data Analysis:
- Align sequencing reads to the human reference genome.
- Call variants (single nucleotide variants and indels) in BRCA1 and BRCA2 and annotate them for pathogenicity.
- For the HRD score, analyze the SNP data to determine regions of LOH, TAI, and LST.
- Calculate the final HRD score based on the sum of the three components. A common cutoff for positivity is a score of ≥42.[10]
Protocol 2: RAD51 Foci Immunofluorescence Assay
This protocol is adapted for FFPE tissue sections.[12][25]
1. Sample Preparation:
- Cut 4-5 µm sections from FFPE tumor blocks and mount on charged slides.
- Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high-pH buffer (e.g., Tris-EDTA, pH 9.0) in a pressure cooker or water bath.
3. Permeabilization and Blocking:
- Permeabilize the sections with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum or BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
4. Antibody Staining:
- Incubate with a primary antibody against RAD51 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
- Wash sections three times with PBS-T (PBS with 0.1% Tween-20).
- Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
- (Optional co-staining) A primary antibody against a proliferation marker like Geminin or Ki-67 can be used simultaneously with a different fluorophore-conjugated secondary antibody to restrict analysis to cycling cells.
5. Counterstaining and Mounting:
- Wash sections three times with PBS-T.
- Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
- Mount coverslips with an anti-fade mounting medium.
6. Image Acquisition and Analysis:
- Acquire images using a fluorescence or confocal microscope.
- Quantify the percentage of tumor cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus) within the cycling cell population. A low percentage of RAD51-positive cells is indicative of HRD.
Protocol 3: γ-H2AX Foci Immunofluorescence Assay
This protocol is for cultured cells treated with a PARP inhibitor.[16][17][26][27][28]
1. Cell Culture and Treatment:
- Seed cells on coverslips in a multi-well plate and allow them to adhere.
- Treat cells with this compound at the desired concentration for a specified time (e.g., 4, 24 hours). Include untreated and vehicle-treated controls.
2. Fixation and Permeabilization:
- Wash cells with PBS.
- Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Wash with PBS.
- Permeabilize with 0.2-0.5% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Staining:
- Wash with PBS.
- Block with 1-5% BSA in PBS-T for 1 hour.
- Incubate with a primary antibody against γ-H2AX (e.g., mouse monoclonal) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS-T.
- Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.
4. Counterstaining and Mounting:
- Wash three times with PBS-T.
- Counterstain nuclei with DAPI.
- Mount coverslips onto glass slides with an anti-fade mounting medium.
5. Image Acquisition and Analysis:
- Acquire images using a fluorescence microscope.
- Quantify the average number of γ-H2AX foci per nucleus. A significant increase in foci in treated cells compared to controls indicates DNA damage.
Conclusion
The selection of patients most likely to respond to PARP inhibitors is critical for maximizing therapeutic benefit. While direct clinical data for this compound is emerging, the established predictive power of BRCA1/2 mutations, HRD score, and functional biomarkers like RAD51 foci in the context of other PARP inhibitors provides a strong rationale for their application in studies involving this novel compound. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to effectively design and interpret studies aimed at elucidating the clinical potential of this compound.
References
- 1. Talazoparib Exposure-Efficacy Analysis in Patients With Advanced Breast Cancer and Germline BRCA1/2 Mutations in the EMBRACA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Olaparib as treatment for platinum-sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency: Phase 2 LIGHT study final overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myriad.com [myriad.com]
- 7. MyChoice CDx Test [uspharmacist.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. myriad.com [myriad.com]
- 10. Modification of Homologous Recombination Deficiency Score Threshold and Association with Long-Term Survival in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. embopress.org [embopress.org]
- 13. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. RAD51 as an immunohistochemistry-based marker of poly(ADP-ribose) polymerase inhibitor resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rucaparib for maintenance treatment of platinum-sensitive, recurrent ovarian carcinoma: Final results of the phase 3, randomized, placebo-controlled ARIEL3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iris.hunimed.eu [iris.hunimed.eu]
- 21. ascopubs.org [ascopubs.org]
- 22. onclive.com [onclive.com]
- 23. Final Overall Survival Results From the Phase III EMBRACA Trial - The ASCO Post [ascopost.com]
- 24. ascopubs.org [ascopubs.org]
- 25. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2.1. Cell culture and γ-H2AX immunofluorescence (foci formation assay) [bio-protocol.org]
- 27. tandfonline.com [tandfonline.com]
- 28. crpr-su.se [crpr-su.se]
Safety Operating Guide
Proper Disposal of PARP1-IN-5 Dihydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of PARP1-IN-5 dihydrochloride, a potent and selective PARP-1 inhibitor used in cancer research. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of as hazardous chemical waste and not released into the general waste stream or sanitary sewer system.
Hazard and Safety Information
A summary of the key hazard statements and precautionary measures for this compound is provided in the table below.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects. | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the this compound Material Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, including unused product, contaminated materials, and empty containers.
1. Waste Collection and Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as consumables like weigh boats and pipette tips, should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant waste container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and an approximate concentration.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. The substance is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Spill Cleanup:
-
In the event of a spill, absorb solutions with an inert, liquid-binding material such as diatomite or universal binders[1].
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste.
-
Decontaminate the spill area by scrubbing with alcohol[1]. All materials used for decontamination should also be disposed of as hazardous waste.
-
2. Waste Storage:
-
Store all waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
-
Store at a controlled temperature as recommended for the compound, typically at -20°C for the powder or -80°C if in solvent, to maintain stability until disposal[1][2].
3. Arrangement for Disposal:
-
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department or the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
4. Documentation:
-
Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of generation.
-
Keep all records related to the disposal of the hazardous waste, including manifests from the disposal company, as required by institutional and regulatory policies.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling PARP1-IN-5 dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PARP1-IN-5 dihydrochloride. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1][2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Nitrile or neoprene gloves that comply with ASTM standard D-6978 are required.[4] It is recommended to double-glove. Gloves should be changed frequently, especially if they become contaminated.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing or aerosol generation, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is necessary.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety.
Operational Plan: Step-by-Step Guidance
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Wear appropriate PPE during inspection.
-
-
Storage:
-
Preparation (Weighing and Dissolving):
-
All weighing and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Use dedicated, clean spatulas and weighing boats.
-
When dissolving, add the solvent to the powder slowly to avoid splashing. The dihydrochloride salt form generally has enhanced water solubility and stability.[6]
-
-
Handling and Use:
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[1][2]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, and collect the spillage. Dispose of the collected material as hazardous waste.[1][2]
-
Disposal Plan
-
All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
-
Due to its high toxicity to aquatic life, do not allow the compound to enter drains or waterways.[1][2]
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
